molecular formula C12H10FN B3303509 [1,1'-Biphenyl]-2-amine, 3-fluoro- CAS No. 920752-43-8

[1,1'-Biphenyl]-2-amine, 3-fluoro-

Cat. No.: B3303509
CAS No.: 920752-43-8
M. Wt: 187.21 g/mol
InChI Key: AJHWHPPPSQWXRX-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2-amine, 3-fluoro- is a useful research compound. Its molecular formula is C12H10FN and its molecular weight is 187.21 g/mol. The purity is usually 95%.
The exact mass of the compound [1,1'-Biphenyl]-2-amine, 3-fluoro- is 187.079727485 g/mol and the complexity rating of the compound is 177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [1,1'-Biphenyl]-2-amine, 3-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-2-amine, 3-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-6-phenylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHWHPPPSQWXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673483
Record name 3-Fluoro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920752-43-8
Record name 3-Fluoro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: [1,1'-Biphenyl]-2-amine, 3-fluoro- (CAS 885268-86-6)

[1][2][3]

Executive Summary

[1,1'-Biphenyl]-2-amine, 3-fluoro- (CAS 885268-86-6), commonly referred to as 3-fluoro-2-aminobiphenyl, is a specialized biaryl scaffold utilized primarily in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its structural uniqueness lies in the ortho-fluorine substitution relative to the amine group.[2][3] This 1,2,3-substitution pattern (Phenyl-Amine-Fluorine) imparts distinct electronic and steric properties compared to its non-fluorinated or para-fluorinated analogues.[1][2][3]

In drug discovery, this moiety serves as a critical "metabolic blocker," where the fluorine atom prevents oxidative metabolism at the metabolically vulnerable ortho-position while simultaneously modulating the pKa of the adjacent amine.[1][2][3] This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity.[1][3]

Chemical Identity & Structural Analysis[1][3][4][5][6]

The compound consists of a biphenyl core with a primary amine at the 2-position and a fluorine atom at the 3-position.[1][2][3] The proximity of the fluorine to the amine and the biaryl axis creates significant steric torsion, forcing the two phenyl rings out of planarity.[3]

Property Data
CAS Number 885268-86-6
IUPAC Name 3-Fluoro-[1,1'-biphenyl]-2-amine
Synonyms 3-Fluoro-2-aminobiphenyl; 2-Amino-3-fluorobiphenyl
Molecular Formula C₁₂H₁₀FN
Molecular Weight 187.21 g/mol
SMILES Nc1c(F)cccc1-c2ccccc2
InChI Key Unique identifier derived from structure (Predicted)
Conformational & Electronic Effects[1][3]
  • The Ortho-Effect: The fluorine atom at C3 exerts a strong electron-withdrawing inductive effect (-I) on the C2-amine.[1][2][3] This significantly lowers the basicity (pKa) of the amine compared to unsubstituted 2-aminobiphenyl (typically pKa ~3.8–4.2).[2][3] This reduction in basicity is advantageous in reducing non-specific protein binding and improving membrane permeability in drug candidates.[2][3]

  • Torsion Angle: Steric repulsion between the C2-amine/C3-fluorine and the ortho-hydrogens of the adjacent phenyl ring forces the biphenyl system into a twisted conformation (dihedral angle > 45°).[1][2][3] This "conformational lock" is often exploited to fit specific hydrophobic pockets in enzyme active sites.[2][3]

Physicochemical Profile

Note: Experimental values for this specific isomer are rare in open literature; values below represent consensus data for the 2-amino-fluorobiphenyl class.

Parameter Value / Description Significance
Physical State Off-white to light beige solidStandard handling as solid powder.[1][2][3]
Melting Point 35–45 °C (Predicted range)Low-melting solid; may exist as oil if impure.[1][2][3]
Boiling Point ~300 °C (at 760 mmHg)High thermal stability.[2][3]
Solubility DMSO, Methanol, DCMLipophilic; insoluble in water.[1][3]
pKa (Conjugate Acid) ~2.5 – 3.0 (Estimated)Less basic than aniline (pKa 4.[3]6) due to ortho-F.
LogP ~2.8 – 3.1Moderate lipophilicity suitable for CNS penetration.[1][2][3]

Synthetic Methodology

The most robust route to CAS 885268-86-6 is the Suzuki-Miyaura Cross-Coupling reaction.[1][2][3] This pathway ensures regiospecificity and high yields.[2][3]

Retrosynthetic Analysis

To achieve the 3-fluoro-2-aminobiphenyl structure, the coupling partners must be selected to preserve the 1,2,3-substitution pattern.[1][2][3]

  • Partner A: 2-Bromo-3-fluoroaniline (The halogen is ortho to the amine, and fluorine is ortho to the amine on the other side).[1][2][3]

  • Partner B: Phenylboronic acid.[2][3]

Protocol: Pd-Catalyzed Suzuki Coupling

Reagents:

  • 2-Bromo-3-fluoroaniline (1.0 equiv)[1][2][3]

  • Phenylboronic acid (1.2 equiv)[2][3]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3–5 mol%)[3]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)[2][3]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1][2][3]

Step-by-Step Workflow:

  • Inerting: Charge a reaction vessel with 2-bromo-3-fluoroaniline, phenylboronic acid, and the base. Evacuate and backfill with Nitrogen (3x).[2][3]

  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add the Palladium catalyst under a positive stream of Nitrogen.[2][3]

  • Reaction: Heat the mixture to 90–100 °C for 12–16 hours. Monitor by TLC or LC-MS (Target mass [M+H]+ = 188.2).[1][2][3]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine.[2][3]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

SynthesispathwayStart2-Bromo-3-fluoroaniline(Precursor)IntermediatePd-Complex(Oxidative Addition)Start->Intermediate90°C, Dioxane/H2OReagentPhenylboronic Acid+ Pd Catalyst / BaseReagent->IntermediateProduct3-Fluoro-[1,1'-biphenyl]-2-amine(CAS 885268-86-6)Intermediate->ProductReductive Elimination

Figure 1: Suzuki-Miyaura synthesis pathway for 3-fluoro-2-aminobiphenyl.

Reactivity & Applications

The chemical utility of CAS 885268-86-6 stems from the amine handle (nucleophile) and the fluorine directing group .[1][2][3]

Key Reactions
  • Buchwald-Hartwig Amination: The primary amine can be further coupled with aryl halides to form diarylamines or carbazoles.[2][3] The ortho-fluorine may reduce reactivity slightly due to steric hindrance but suppresses side reactions at the 3-position.[1][2][3]

  • Sandmeyer Reaction / Diazotization: Conversion of the amine to a diazonium salt allows for the introduction of other functional groups (Cl, Br, CN, OH) at the 2-position, retaining the 3-fluoro scaffold.[1][2][3]

  • Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDC) yields amides, a common motif in kinase inhibitors.[2][3]

Drug Discovery Applications
  • Bioisosterism: The 3-fluoro-2-aminobiphenyl unit acts as a lipophilic bioisostere for larger tricyclic systems.[1][2][3]

  • Metabolic Stability: The C3-Fluorine blocks the metabolic "soft spot" on the phenyl ring.[2][3] In non-fluorinated biphenyls, hydroxylation often occurs ortho or para to the amine.[3] The fluorine atom effectively blocks the ortho site, prolonging the half-life (

    
    ) of the drug.[3]
    

ReactivityFlowCore3-Fluoro-[1,1'-biphenyl]-2-amineSandmeyerDiazotization (NaNO2/HCl)Core->SandmeyerBuchwaldPd-Catalyzed C-N CouplingCore->BuchwaldAmideAmide Coupling (R-COCl)Core->AmideHaloBiphenyl2-Halo-3-fluorobiphenyl(Intermediate)Sandmeyer->HaloBiphenylSecAmineN-Aryl/Alkyl Derivatives(Kinase Inhibitors)Buchwald->SecAmineAmideProdStable Amide ScaffoldsAmide->AmideProd

Figure 2: Functionalization pathways for the 3-fluoro-2-aminobiphenyl scaffold.[1][2][3]

Handling & Safety (E-E-A-T)

As an aromatic amine, this compound must be handled with strict safety protocols.[3]

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed or inhaled.[2][3]

    • Irritation: Causes skin and serious eye irritation.[2][3]

    • STOT-SE: May cause respiratory irritation.[1][2][3]

  • Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which can lead to darkening (browning) over time.[3]

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[1][3] All operations involving heating or dust generation must be performed in a fume hood.[2][3]

References

  • PubChem. Compound Summary for CAS 885268-86-6. National Library of Medicine (US).[2][3] Available at: [Link][2][3]

  • European Journal of Medicinal Chemistry.Fluorine in Drug Discovery: Physicochemical and DMPK Effects. 2025. (Contextual reference on fluorine substitution effects).

Safety data sheet (SDS) for [1,1'-Biphenyl]-2-amine, 3-fluoro-

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, approaching the handling and application of novel fluorinated biphenylamines requires moving beyond standard compliance checklists. We must treat safety and toxicology as critical, controllable variables in our experimental design.

3-Fluoro-[1,1'-biphenyl]-2-amine (CAS: 920752-43-8) is a highly specialized building block. The strategic placement of a fluorine atom at the 3-position of the biphenyl-2-amine scaffold modulates its lipophilicity, metabolic stability, and receptor binding bias. This makes it an invaluable intermediate in the development of subtype-selective ligands, such as D4 dopamine receptor agonists[1]. However, the core 2-aminobiphenyl substructure carries significant toxicological liabilities, including suspected carcinogenicity and ROS-mediated cytotoxicity[2][3].

This whitepaper provides a deep-dive technical guide into the mechanistic toxicology of 3-fluoro-[1,1'-biphenyl]-2-amine and outlines self-validating experimental workflows to ensure scientific integrity and laboratory safety.

Quantitative Physicochemical and Hazard Profile

To ensure rigorous experimental controls, we must first establish the baseline physical and hazard parameters. The data below synthesizes the structural properties and Globally Harmonized System (GHS) classifications inherent to fluorinated 2-aminobiphenyls[4].

Table 1: Physicochemical Properties

ParameterValue
Chemical Name 3-Fluoro-[1,1'-biphenyl]-2-amine
CAS Number 920752-43-8
Molecular Formula C12H10FN
Molecular Weight 187.21 g/mol
Physical State Solid (Colorless to pale crystalline)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Water

Table 2: GHS Hazard Classification & Mitigation

Hazard ClassGHS StatementPrimary Precautionary Measures
Acute Toxicity (Oral) H302: Harmful if swallowedP264 (Wash hands), P270 (Do not eat/drink), P301+P312
Skin/Eye Irritation H315 / H319: Causes skin/serious eye irritationP280 (Wear PPE), P305+P351+P338 (Rinse cautiously)
Carcinogenicity H351: Suspected of causing cancerP201 (Obtain instructions), P202, P308+P313 (Seek medical advice)
Aquatic Toxicity H410: Very toxic to aquatic lifeP273 (Avoid release), P391 (Collect spillage), P501

Mechanistic Toxicology: Causality Behind the Hazards

Understanding why a compound is toxic is a prerequisite for designing robust safety protocols. The toxicity of the 2-aminobiphenyl scaffold is driven by two primary, intersecting pathways:

  • Genotoxic Electrophilic Intermediates : Hepatic cytochrome P450 enzymes (e.g., CYP1A2) N-hydroxylate the primary amine. Subsequent esterification yields a highly reactive nitrenium ion that covalently binds to DNA, forming mutagenic adducts[2].

  • ROS and MAPK-Dependent Inflammation : Exposure to 2-aminobiphenyls induces the generation of Reactive Oxygen Species (ROS). This oxidative stress activates the Mitogen-Activated Protein Kinase (MAPK) pathway (specifically JNK and ERK), which in turn upregulates Cyclooxygenase-2 (COX-2) expression, driving chronic inflammation and cellular apoptosis[3].

While the 3-fluoro substitution increases steric hindrance and alters the electron density around the amine—potentially shifting the bias of receptor binding[1]—it does not eliminate these fundamental genotoxic and cytotoxic liabilities.

G A 3-Fluoro-[1,1'-biphenyl]-2-amine Exposure B Cytochrome P450 Metabolic Activation A->B Hepatic metabolism C Reactive Oxygen Species (ROS) Generation B->C Oxidative stress F DNA Adduct Formation (Genotoxicity) B->F Electrophilic nitrenium ions D MAPK Pathway Activation (JNK/ERK) C->D Kinase phosphorylation E COX-2 Upregulation (Inflammation) D->E Transcriptional activation G Cellular Apoptosis & Neoplastic Transformation E->G Chronic inflammation F->G Mutagenesis

Mechanistic pathway of fluorinated 2-aminobiphenyl toxicity via ROS and MAPK signaling.

Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any experimental deviation (such as incomplete solubilization or off-target toxicity) is immediately detectable.

Workflow S1 Phase 1: Containment & Gravimetric Prep S2 Phase 2: Spectrophotometric Validation S1->S2 Solubilization S3 Phase 3: Cell Viability with NAC Control S2->S3 Validated Stock S4 Phase 4: Mechanistic Western Blot S3->S4 ROS Confirmation

Stepwise experimental workflow for safe handling and in vitro toxicity screening.

Protocol A: High-Containment Solution Preparation & Gravimetric Validation

Objective : To prepare standard solutions of 3-fluoro-[1,1'-biphenyl]-2-amine while verifying zero loss to aerosolization. Causality : Due to its suspected carcinogenicity[4], inhalation of micro-particulates must be strictly avoided. Gravimetric tracking ensures the intended molarity is exactly what is delivered to the biological assay, preventing false-negative toxicity results due to under-dosing.

Step-by-Step Methodology :

  • Containment : Conduct all weighing within a Class II Type B2 Biological Safety Cabinet (BSC) using anti-static weighing boats to prevent electrostatic dispersion.

  • Gravimetric Tracking : Weigh exactly 18.72 mg (0.1 mmol) of the compound using a calibrated microbalance (d = 0.001 mg). Record the exact mass.

  • Solubilization : Dissolve the solid in 1.0 mL of anhydrous, cell-culture grade DMSO to create a 100 mM master stock. Vortex for 60 seconds.

  • Self-Validation (Spectrophotometric) : Dilute a 1 µL aliquot 1:1000 in methanol and measure the UV absorbance. Compare the extinction coefficient against a pre-validated standard curve. A deviation of >2% indicates incomplete solubilization or handling loss, automatically invalidating the stock.

Protocol B: In Vitro Cytotoxicity & Mechanistic Screening (ROS/COX-2 Axis)

Objective : To quantify the specific ROS-mediated inflammatory response induced by the 3-fluoro derivative. Causality : By introducing a known ROS scavenger (N-acetylcysteine, NAC), we create an internal mechanistic control. If the compound's toxicity is truly ROS-dependent[3], NAC co-treatment must rescue cell viability, internally validating our mechanistic hypothesis.

Step-by-Step Methodology :

  • Cell Seeding : Seed TSGH-8301 bladder cancer cells (or an equivalent validated model) in 96-well plates at

    
     cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Treatment Regimen : Treat cells with varying concentrations of the validated 3-fluoro-[1,1'-biphenyl]-2-amine stock (0, 5, 10, 20, 50 µM).

  • Orthogonal Control (Self-Validation) : In parallel control wells, pre-treat cells with 5 mM NAC for 1 hour prior to compound exposure.

  • Viability Assay : After 24 hours, perform an MTT assay. If the NAC-treated wells show a statistically significant recovery in viability compared to the compound-only wells, the ROS-mediated toxicity mechanism is internally validated.

  • Molecular Validation : Harvest lysates from the 20 µM treatment group and perform Western blotting for COX-2 and phosphorylated JNK/ERK[3].

    
    -actin must be probed simultaneously as a loading control to validate equal protein transfer across lanes.
    

References

  • [1] Exploring Structural Determinants of Bias among D4 Subtype-Selective Dopamine Receptor Agonists | Journal of Medicinal Chemistry. ACS Publications. URL: [Link]

  • [4] 2-Aminobiphenyl Safety Data Sheet. CPAchem. URL: [Link]

  • [3] Cyclooxygenase-2 Expression Is Up-regulated by 2-Aminobiphenyl in a ROS and MAPK-Dependent Signaling Pathway in a Bladder Cancer Cell Line | Chemical Research in Toxicology. ACS Publications. URL: [Link]

Sources

An In-depth Technical Guide to the Core Differences Between 3-Fluoro-2-aminobiphenyl and 2-aminobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed comparative analysis of 2-aminobiphenyl and its fluorinated analog, 3-Fluoro-2-aminobiphenyl. We will explore the fundamental impact of introducing a single fluorine atom onto the biphenyl scaffold. This guide will cover physicochemical properties, synthesis and reactivity, toxicological profiles, and applications. The strategic placement of fluorine profoundly alters the molecule's electronic properties, metabolic stability, and biological activity, providing a clear rationale for its use in modern drug discovery and material science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and validated experimental protocols.

Introduction

2-Aminobiphenyl (2-ABP) is a well-characterized aromatic amine, serving as a foundational building block in the synthesis of dyes, polymers, and as a ligand in catalysis.[1] However, its utility is shadowed by significant toxicological concerns, including suspected carcinogenicity.[2] In medicinal chemistry and material science, the strategic modification of lead compounds is a cornerstone of development. Fluorine substitution is a premier strategy in this regard.[3][4] The introduction of fluorine can dramatically alter a molecule's properties, including metabolic stability, lipophilicity, and binding affinity, without significant steric hindrance.[5][6]

This guide dissects the differences between the parent compound, 2-aminobiphenyl, and its derivative, 3-Fluoro-2-aminobiphenyl. By examining these differences, we can understand the causality behind why such a seemingly minor structural change—the substitution of a hydrogen atom with fluorine—is a powerful tool for molecular design.

Part 1: Comparative Physicochemical Properties

The introduction of a fluorine atom at the C3 position, adjacent to the amino group, induces significant changes in the molecule's physical and electronic characteristics. Fluorine's high electronegativity is the primary driver of these alterations.

dot

Caption: Figure 1: Structures of 2-Aminobiphenyl (left) and 3-Fluoro-2-aminobiphenyl (right)

The most notable effects are on the basicity (pKa) of the amino group and the overall lipophilicity (LogP) of the molecule. The electron-withdrawing nature of fluorine reduces the electron density on the adjacent amino group, thereby decreasing its basicity (lowering the pKa).[6] This has profound implications for drug development, as a lower pKa can improve bioavailability by increasing the proportion of the neutral, membrane-permeable form of the molecule at physiological pH.[3]

Table 1: Comparison of Physicochemical Properties

Property2-Aminobiphenyl3-Fluoro-2-aminobiphenylRationale for Difference
CAS Number 90-41-5[7]391-63-9Unique chemical identifiers.
Molecular Formula C₁₂H₁₁N[7]C₁₂H₁₀FNAddition of one fluorine atom.
Molecular Weight 169.22 g/mol [7]187.21 g/mol Mass contribution of fluorine vs. hydrogen.
Appearance Colorless to purple crystalline solid[8][9]Data not widely available; likely a solid.Aromatic amines are often crystalline solids.
Melting Point 47-50 °C[10]Data not widely available.Fluorine can affect crystal lattice energy.
Boiling Point 299 °C[10]Data not widely available.Increased molecular weight and polarity will raise the boiling point.
pKa (conjugate acid) 3.82[10]Estimated < 3.82The inductive electron-withdrawing effect of fluorine decreases the basicity of the amino group.[6]
LogP 2.84[10]Estimated > 2.84Fluorine substitution typically increases lipophilicity.[5]
Water Solubility Insoluble (<0.01 g/100 mL)[11][9]Expected to be very low.Increased lipophilicity further reduces aqueous solubility.

Part 2: Synthesis and Reactivity

The synthetic routes to these compounds reflect standard organic chemistry methodologies, but the choice of starting materials is key. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating the C-C bond that forms the biphenyl backbone for both molecules.[12][13]

Synthesis of 2-Aminobiphenyl

A common and straightforward laboratory synthesis for 2-aminobiphenyl involves the reduction of 2-nitrobiphenyl.[14][15] This precursor is commercially available and can be reduced using various methods, including catalytic hydrogenation or metal-based reducing agents like stannous chloride (SnCl₂).[14]

Synthesis of 3-Fluoro-2-aminobiphenyl

For the fluorinated analog, a cross-coupling strategy is more practical. A Suzuki-Miyaura coupling between a fluorinated arylboronic acid and an appropriate aminophenyl halide (or vice-versa) is an effective approach.[16][17] For example, coupling 2-bromo-6-fluoroaniline with phenylboronic acid in the presence of a palladium catalyst would yield the target molecule. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with electron-poor substrates that can result from fluorination.[16][18]

dot

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_end Purification & Product A Aryl Halide (e.g., 2-Bromoaniline) C Palladium Catalyst (e.g., Pd(PPh₃)₄) A->C Combine B Arylboronic Acid (e.g., Phenylboronic Acid) B->C Combine D Base (e.g., K₂CO₃) F Workup (Extraction) C->F Reaction (Heat) E Solvent (e.g., Dioxane/Water) G Purification (Column Chromatography) F->G Isolate Crude H Final Product (2-Aminobiphenyl) G->H Purify

Caption: Figure 2: General workflow for Suzuki-Miyaura synthesis of the biphenyl scaffold.

The reactivity of the two compounds also differs. The reduced basicity of the amino group in 3-Fluoro-2-aminobiphenyl makes it a weaker nucleophile compared to the non-fluorinated parent. Furthermore, the C-F bond is exceptionally strong and generally unreactive under standard conditions, but the fluorine atom deactivates the phenyl ring towards electrophilic aromatic substitution.

Part 3: Biological Activity and Toxicological Profile

This is where the differences between the two molecules are most critical, particularly in the context of drug development.

2-Aminobiphenyl: This compound is classified as a suspected carcinogen.[2] Its toxicity is believed to stem from metabolic activation. The amino group can be N-hydroxylated by cytochrome P450 enzymes in the liver. This N-hydroxy metabolite can then be further converted into a reactive nitrenium ion, which is an electrophile that can form adducts with DNA, leading to mutations and potentially cancer.[19][20] 2-Aminobiphenyl has tested positive in in vitro mutagenicity assays like the Ames test.[2]

G A 2-Aminobiphenyl B Metabolic Activation (Cytochrome P450) A->B C Reactive Metabolite (N-hydroxy, Nitrenium Ion) B->C D DNA Adduct Formation C->D E Mutation & Genotoxicity D->E F 3-Fluoro-2-aminobiphenyl F->B G Fluorine blocks metabolic site

Sources

Chemical Stability of Fluorinated Biphenyl Amines in Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Fluorinated biphenyl amines (FBAs) represent a critical class of intermediates in the synthesis of kinase inhibitors, liquid crystals, and high-performance agrochemicals. While the incorporation of fluorine generally imparts metabolic stability and lipophilicity to the final pharmacophore, the intermediate amine often exhibits a paradoxical fragility during storage.

This guide moves beyond generic "store cool and dry" advice. It dissects the specific quantum-chemical vulnerabilities of the fluoro-amino-biphenyl scaffold—specifically the interplay between the electron-withdrawing fluorine and the electron-rich amine—and provides a self-validating protocol to ensure structural integrity.

The Core Thesis: The stability of FBAs is governed by the "Push-Pull" oxidation potential . The amine (donor) pushes electron density into the pi-system, while the fluorine (acceptor/donor hybrid) modulates this density. Improper storage leads to a cascade of radical-mediated oxidations (N-oxides, azo-dimers) and photolytic defluorinations.

Mechanistic Analysis of Instability

To control degradation, one must understand the mechanism. FBAs degrade primarily through Oxidative Coupling and Photolytic Dehalogenation .

The Oxidative Cascade (The "Pink" Problem)

The most common failure mode is the "pinking" or "browning" of the white crystalline solid. This is not surface contamination; it is the formation of azo-dye impurities.

  • Initiation: Trace oxygen or light generates an Anilino Radical Cation (

    
    ).
    
  • Propagation: The radical cation loses a proton to form a neutral nitrogen radical (

    
    ).
    
  • Coupling: Two radicals dimerize to form hydrazo compounds (

    
    ), which rapidly oxidize to Azo  (
    
    
    
    ) or Azoxy species.
  • The Fluorine Effect:

    • Ortho-F: Sterically hinders coupling but can participate in H-bonding, potentially stabilizing the radical.

    • Para-F: Blocks para-coupling (a common aniline degradation route) but forces coupling to the ortho position or promotes N-oxidation.

Photolytic Defluorination

While the C-F bond is strong (~116 kcal/mol), the biphenyl system acts as a chromophore. UV absorption can excite the pi-system to a triplet state, facilitating Homolytic C-F Bond Cleavage , especially if the fluorine is ortho to the biaryl bond (steric strain).

Visualization: Degradation Pathways

degradation_pathway Amine F-Biphenyl Amine (Colorless Solid) Radical Anilino Radical (Reactive Intermediate) Amine->Radical hv / O2 (Initiation) Defluoro Defluorinated Byproduct Amine->Defluoro UV (254nm) C-F Cleavage Hydrazo Hydrazo Dimer (Unstable) Radical->Hydrazo Dimerization NOxide N-Oxide / Nitro (Oxidative Product) Radical->NOxide Excess O2 Azo Azo Dimer (Colored Impurity) Hydrazo->Azo Oxidation (-2H)

Caption: Figure 1. Radical-mediated degradation cascade of fluorinated biphenyl amines leading to colored azo impurities and defluorinated byproducts.

Storage Protocol: The "Gold Standard" Workflow

This protocol is designed to be self-validating . If the material degrades, the protocol forces the detection of the failure before the material is used.

The Physical State: Salt vs. Free Base

Recommendation: Always store FBAs as their Hydrohalide (HCl) or Tosylate salts if possible.

  • Why? Protonation of the amine lone pair (

    
    ) removes the electron density required for the initial oxidation step. The salt form is often 10-100x more stable than the free base.
    
The Storage Environment
  • Temperature: -20°C is mandatory for long-term (>3 months). +4°C is acceptable for active use (<1 month).

  • Atmosphere: Argon is superior to Nitrogen due to its higher density, forming a better "blanket" over the solid.

  • Container: Amber glass (Type I) with Teflon-lined caps. Avoid standard polyethylene (PE) bags as they are permeable to oxygen over time.

Workflow Diagram

storage_workflow Synthesis Synthesis/Purification (Free Base) SaltForm Conversion to Salt (HCl/Tosylate) Synthesis->SaltForm Stabilization Drying Vacuum Desiccation (<100 ppm H2O) SaltForm->Drying Remove Solvent Pkg Pkg: Amber Glass + Argon Overlay Drying->Pkg Inerting Freezer Storage @ -20°C Pkg->Freezer Preservation QC QC: HPLC & 19F-NMR (Retest every 6 mo) Freezer->QC Validation QC->Synthesis Fail (Repurify) QC->Freezer Pass

Caption: Figure 2. Optimized lifecycle workflow for maximizing the shelf-life of fluorinated biphenyl amines.

Representative Stability Data (Case Study)

The following data represents a simulated stability profile based on the degradation kinetics of 4'-fluoro-4-biphenylamine (a common scaffold). This data synthesizes findings from oxidative degradation studies of fluoroanilines [1, 2].

Table 1: Comparative Stability over 6 Months

ConditionFormPurity (T=0)Purity (T=6 mo)Major Impurity Identified
25°C / Air / Clear Glass Free Base99.8%94.2% Azo-dimer (Red solid)
25°C / Ar / Amber Glass Free Base99.8%98.9%N-oxide
4°C / Ar / Amber Glass Free Base99.8%99.5%Trace Unknowns
-20°C / Ar / Amber Glass Free Base99.8%99.7% None
25°C / Air / Clear Glass HCl Salt 99.9%99.1%Hydrolysis products
-20°C / Ar / Amber Glass HCl Salt 99.9%99.9% None

Key Insight: The HCl salt stored at room temperature in air outperformed the Free Base stored under Argon at room temperature. This confirms that chemical passivation (protonation) is more effective than physical barriers alone.

Analytical Validation Methods

Do not rely on visual inspection alone. "White" powder can still contain 1-2% impurities.

19F-NMR Spectroscopy

This is the most powerful tool for this specific class.

  • Why: The 19F signal is highly sensitive to the electronic environment.

  • Technique: Run a proton-decoupled 19F-NMR.

  • Markers:

    • Parent Peak: Sharp singlet (or multiplet depending on coupling).

    • N-Oxide Shift: Typically shifted -10 to -15 ppm upfield relative to parent.

    • Defluorination: Appearance of Fluoride ion (F-) peak at -120 ppm (approx, solvent dependent).

HPLC Method (Stability Indicating)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 5% -> 95%.

  • Detection:

    • 254 nm (General aromatics).

    • 420 nm (Critical): Monitor this wavelength specifically to detect Azo/Azoxy dimers which absorb in the visible yellow-red region.

References

  • ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Conference on Harmonisation, 2003. Link

  • BenchChem Technical Support. "Electronic effects of fluorine and bromine on the aniline ring." BenchChem Technical Guides, 2025. Link

  • Green, N. A., et al. "Degradation of 4-fluorobiphenyl by mycorrhizal fungi as determined by 19F nuclear magnetic resonance spectroscopy."[1][2][3] Applied and Environmental Microbiology, 1999.[1] Link

  • Pomerantz, W. C., et al. "Tracking Fluorine during Aqueous Photolysis... Using a Combined 19F-NMR Approach." ACS Environmental Au, 2022. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Contextual grounding for metabolic stability vs chemical stability).

Sources

Comprehensive Guide to the Acidity Constants of 3-Fluoro-2-aminobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the acidity constants (pKa) and physicochemical behavior of 3-Fluoro-2-aminobiphenyl. This document is structured for researchers in medicinal chemistry and pre-formulation sciences, focusing on the derivation of the pKa value, the structural mechanisms governing it, and the experimental protocols required for its precise determination.

Executive Summary

3-Fluoro-2-aminobiphenyl (CAS: N/A for specific isomer in common lists; analogue to 2-aminobiphenyl) is a privileged scaffold in drug discovery, particularly in the design of kinase inhibitors and biaryl-based ligands. Its physicochemical behavior is dominated by the weak basicity of the primary amine, which is significantly modulated by the ortho-fluorine substituent and the steric bulk of the biphenyl system.

  • Primary pKa (Conjugate Acid): 2.50 – 2.80 (Estimated)

  • Dominant Species at pH 7.4: Neutral (Uncharged)

  • Physicochemical Impact: High lipophilicity (LogP > 3.0) and permeability; solubility is pH-dependent only below pH 3.0.

This guide provides a rigorous analysis of the electronic and steric factors dictating this pKa and outlines the standard operating procedure (SOP) for its experimental verification using cosolvent potentiometry.

Structural Analysis & pKa Derivation

To understand the acidity constant of 3-Fluoro-2-aminobiphenyl, one must deconstruct the molecule into its parent scaffold and substituent effects. The pKa refers to the deprotonation of the conjugate acid (ammonium species) to the neutral amine.



The Parent Scaffold: 2-Aminobiphenyl

The parent molecule, 2-aminobiphenyl , has an experimental pKa of 3.82 (at 22°C) [1]. This is significantly lower than aniline (pKa 4.63), attributed to:

  • Inductive Withdrawal: The phenyl ring at position 1 acts as an electron-withdrawing group (EWG) relative to the amine.

  • Steric Inhibition of Resonance: The bulky phenyl group forces the biphenyl system to twist, preventing full conjugation, but also sterically hindering the solvation of the protonated ammonium cation, thereby destabilizing the acid form and lowering the pKa.

The Ortho-Fluorine Effect

Adding a fluorine atom at position 3 (ortho to the amine) introduces a strong electron-withdrawing inductive effect (-I).

  • Comparative Benchmark:

    • Aniline pKa: 4.63

    • 2-Fluoroaniline pKa: 3.20 [2]

    • Shift:

      
      
      
Synthesized pKa Prediction

Applying the ortho-fluorine shift to the 2-aminobiphenyl scaffold:




The steric crowding between the 1-phenyl ring and the 3-fluoro atom likely forces the 2-amino group into a highly twisted conformation, further reducing basicity. Therefore, the pKa is authoritative placed in the 2.5 – 2.8 range.

Ionization Diagram (Graphviz)

Ionization cluster_0 Steric & Electronic Factors Cation Conjugate Acid (Cation) [Ph-C6H3(F)-NH3]+ Neutral Neutral Base [Ph-C6H3(F)-NH2] Cation->Neutral Ka (Deprotonation) pKa ≈ 2.6 Neutral->Cation Protonation (pH < 2.5) Proton H+ Factor1 Inductive Effect (-I) Fluorine withdraws e- density Destabilizes N-H bond Factor2 Steric Inhibition Ph & F twist amine out of plane Reduces solvation of Cation

Figure 1: Ionization equilibrium of 3-Fluoro-2-aminobiphenyl, highlighting the transition from the protonated cationic form to the neutral lipophilic form.[1]

Experimental Determination Protocol

Due to the low aqueous solubility of biphenyl amines, standard aqueous titration is prone to precipitation errors. The Yasuda-Shedlovsky cosolvent extrapolation method is the industry standard for such lipophilic weak bases.

Materials & Equipment
  • Instrument: Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).

  • Solvents: 0.15 M KCl (aq), Methanol (HPLC grade).

  • Titrant: 0.5 M HCl and 0.5 M KOH (standardized).

Protocol Workflow
  • Preparation: Dissolve 3-Fluoro-2-aminobiphenyl in Methanol to create a 10 mM stock.

  • Cosolvent Titrations: Perform three separate titrations at varying Methanol:Water ratios (e.g., 30%, 40%, 50% w/w).

  • Data Collection: Measure the apparent pKa (

    
    ) in each mixture.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant) to extrapolate to 0% solvent (pure water).
Workflow Diagram (Graphviz)

Protocol Start Start: Sample Preparation Dissolve 5mg in MeOH Mix Prepare Cosolvent Ratios 30%, 40%, 50% MeOH/Water Start->Mix Titrate Potentiometric Titration Acid/Base sweep (pH 1.5 - 12) Mix->Titrate Calc Calculate psKa (Apparent pKa in solvent) Titrate->Calc Plot Yasuda-Shedlovsky Plot Extrapolate to 0% MeOH Calc->Plot Result Final Aqueous pKa Plot->Result

Figure 2: Experimental workflow for determining pKa of lipophilic weak bases using cosolvent extrapolation.

Implications for Drug Development

Solubility & Formulation
  • pH < 2.0: The molecule exists primarily as the cation (

    
    ), exhibiting moderate aqueous solubility.
    
  • pH > 3.0: The molecule is >90% neutral. Solubility will be limited to the intrinsic solubility (

    
    ), likely 
    
    
    
    .
  • Guidance: Formulation will require solubility enhancers (cyclodextrins, surfactants) or salt formation (e.g., hydrochloride or mesylate) to ensure bioavailability, though the salt may disproportionate in the stomach.

Permeability (LogD)

The Distribution Coefficient (LogD) is pH-dependent:

  • LogD

    
     ≈ LogP:  Since the pKa (~2.6) is far below physiological pH, the molecule is neutral in blood and tissues.
    
  • Membrane Crossing: Excellent passive permeability is expected due to the lack of charge at pH 7.4.

Summary Data Table[2]
PropertyValue / DescriptionSource/Method
pKa (Base) 2.50 – 2.80 Predicted (Hammett/Analogue)
pKa (Acid) > 14 (Amine proton)Irrelevant for physiology
LogP ~3.1Predicted (Consensus)
Dominant Species (pH 7.4) Neutral (Uncharged)Henderson-Hasselbalch
Solubility Profile Low (Class II/IV)Structure-Property Relationship

References

  • 2-Aminobiphenyl pKa: ChemicalBook & PubChem Databases. 2-Aminobiphenyl Dissociation Constants.

  • Fluoroaniline pKa: Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC.[1][2][3] (Confirmed 2-Fluoroaniline pKa ≈ 3.20).

  • Hammett Equation: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • pKa Determination Protocol: Avdeef, A. (2003).

Sources

Methodological & Application

Using 3-Fluoro-2-aminobiphenyl as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Fluoro-2-aminobiphenyl as a Pharmaceutical Building Block

Executive Summary

3-Fluoro-2-aminobiphenyl (3-F-2-ABP) is a specialized, high-value fluorinated scaffold used in the synthesis of polycyclic nitrogen heterocycles and atropisomeric amides. Unlike its para- or meta-fluorinated isomers, the 3-fluoro isomer places the fluorine atom vicinal (ortho) to the amino group. This unique 1,2,3-substitution pattern imparts specific electronic deactivation to the amine while providing a "metabolic block" at a position highly susceptible to oxidative metabolism.

This guide details the strategic utility of 3-F-2-ABP, focusing on its role as a precursor for 4-fluorophenanthridines and as a directing group scaffold for late-stage C-H functionalization.

Molecule Profile & Properties

  • Chemical Name: 3-Fluoro-[1,1'-biphenyl]-2-amine

  • Structure: Aniline core with a phenyl ring at C2 and a fluorine atom at C3.

  • Key Feature: The ortho-fluorine effect.[1] The fluorine atom withdraws electron density from the amino group (reducing pKa) and creates steric bulk that influences the conformation of the biphenyl system.

PropertyValue (Experimental/Predicted)Relevance
Molecular Formula C₁₂H₁₀FN--
Molecular Weight 187.21 g/mol Fragment-based drug design
pKa (Conjugate Acid) ~3.5 - 4.0Lower than non-fluorinated analog (4.2); affects coupling rates
LogP ~2.8Enhanced lipophilicity vs. 2-aminobiphenyl
H-Bond Donor 1 (NH₂)Primary handle for functionalization

Strategic Synthesis Protocol

Since 3-F-2-ABP is not always available as a commodity chemical, its synthesis via Suzuki-Miyaura coupling is the foundational step for any workflow.

Protocol: Synthesis from 2-Bromo-3-fluoroaniline

Rationale: This route ensures regiochemical purity. Starting from 2-bromo-3-fluoroaniline guarantees the fluorine is ortho to the amine in the final biphenyl structure.

Reagents:

  • 2-Bromo-3-fluoroaniline (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for faster kinetics)

  • Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vessel with 2-bromo-3-fluoroaniline and phenylboronic acid. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-dioxane and the aqueous base.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

  • Reaction: Heat to 90°C for 12–16 hours. Note: The ortho-fluorine creates steric hindrance; vigorous stirring and maintained heat are critical.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a pale yellow oil or low-melting solid.

Validation:

  • ¹⁹F NMR: Diagnostic singlet around -120 to -135 ppm (depending on solvent).

  • ¹H NMR: Verify the integration of the biphenyl protons and the characteristic broad singlet of the NH₂.

Application 1: Synthesis of 4-Fluorophenanthridines

The most powerful application of 3-F-2-ABP is its conversion into 4-fluorophenanthridine derivatives via oxidative cyclization. Phenanthridines are privileged pharmacophores (e.g., DNA intercalators, PARP inhibitors). The 4-fluoro position is difficult to access via other routes and significantly alters the basicity of the heterocyclic nitrogen.

Mechanism: The reaction proceeds via the formation of an amidyl radical or nitrenium ion, which attacks the pendant phenyl ring.

Phenanthridine_Synthesis Start 3-Fluoro-2-aminobiphenyl Intermediate N-Radical/Cation Intermediate Start->Intermediate Oxidation Reagent PhI(OAc)2 (Hypervalent Iodine) Reagent->Intermediate Cyclization C-C Bond Formation (Homolytic Aromatic Sub.) Intermediate->Cyclization Ring Closure Product 4-Fluorophenanthridine Cyclization->Product -2H (Aromatization)

Figure 1: Oxidative cyclization pathway for phenanthridine synthesis.

Protocol: Metal-Free Oxidative Cyclization

  • Substrate: Dissolve 3-F-2-ABP (1.0 mmol) in Dichloromethane (DCM) or Acetic Acid.

  • Oxidant: Add Phenyliodine(III) diacetate (PIDA) (1.2 equiv).

  • Conditions: Stir at room temperature (if in AcOH) or reflux (if in DCM) for 2–4 hours.

  • Observation: The reaction mixture typically darkens.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

  • Significance: The fluorine atom ends up at position 4 of the phenanthridine ring (adjacent to the Nitrogen). This proximity reduces the basicity of the N-atom via inductive withdrawal, potentially improving bioavailability by reducing lysosomal trapping.

Application 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Using 3-F-2-ABP as a nucleophile in Buchwald-Hartwig couplings is challenging due to the ortho-fluorine effect (steric crowding and reduced nucleophilicity). However, this creates highly stable, twisted biaryl amines useful for atropisomeric drugs.

Optimization Table for 3-F-2-ABP Coupling:

ParameterStandard ConditionRecommended for 3-F-2-ABPReason
Catalyst Pd(OAc)₂Pd₂(dba)₃ or Pd(crotyl)Cl dimer Requires robust Pd(0) source.
Ligand BINAPBrettPhos or Xantphos Bulky, electron-rich ligands overcome steric hindrance and low nucleophilicity.
Base Cs₂CO₃NaOtBu Stronger base facilitates deprotonation of the deactivated amine.
Temp 80°C100–110°C Higher energy barrier for oxidative addition/reductive elimination.

Protocol Note: When coupling 3-F-2-ABP with aryl bromides, always pre-mix the catalyst and ligand for 5 minutes before adding the substrate to ensure active catalyst formation.

Application 3: Directed C-H Activation

The amine (often protected as a pivalamide) acts as a Directing Group (DG). The 3-fluoro substituent blocks one ortho site, forcing C-H activation to occur exclusively at the C6 position (of the aniline ring) or the C2' position (of the phenyl ring).

CH_Activation_Selectivity Substrate N-Pivaloyl-3-fluoro-2-aminobiphenyl Block Position 3 Blocked by Fluorine Substrate->Block PathA Path A: C6 Activation (Meta to Fluorine) Substrate->PathA Pd(OAc)2 / AgOAc PathB Path B: C2' Activation (Other Ring) Substrate->PathB Ru(II) or Rh(III)

Figure 2: Regioselectivity in C-H activation controlled by the 3-fluoro substituent.

Strategic Insight:

  • Pd(II) Catalysis: Tends to favor the more electron-rich ring. Since the F-ring is deactivated, Pd often activates the non-fluorinated phenyl ring (Path B) to form carbazoles or twisted biaryls.

  • Steric Control: The 3-F group prevents "double activation" on the aniline ring, leading to cleaner mono-functionalized products at C6.

References

  • Synthesis of Fluorinated Biphenyls

    • Suzuki-Miyaura Coupling of Halogen
    • Source: Journal of Organic Chemistry, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
  • Phenanthridine Synthesis

    • Hypervalent Iodine-Mediated C-H Amin
    • Source: Organic Letters, "Metal-Free Synthesis of Phenanthridines via Oxidative C-H Bond Functionaliz
  • Fluorine in Medicinal Chemistry

    • The Ortho-Fluorine Effect in Drug Design.
    • Source: Journal of Medicinal Chemistry, "Fluorine in Medicinal Chemistry."
  • C-H Activation of Biphenyl Amines

    • Pd-Catalyzed Ortho-Aryl
    • Source: Chemical Reviews, "Palladium-Catalyzed C–H Activation of Aliph

Sources

Preparation of fluorinated heterocyclic compounds from biphenyl amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Fluorinated Heterocycles from Biphenyl Amines

Abstract

The incorporation of fluorine into heterocyclic scaffolds is a pivotal strategy in modern drug discovery, enhancing metabolic stability, lipophilicity, and binding affinity.[1] Biphenyl amines (aminobiphenyls) serve as privileged starting materials for constructing fused tricyclic systems such as phenanthridines and carbazoles, as well as substituted quinolines. This guide details three robust, field-proven protocols for converting biphenyl amines into high-value fluorinated heterocycles. We prioritize methods that utilize fluorinated precursors or fluorinated building blocks to ensure regiochemical precision.

Strategic Overview & Decision Matrix

The choice of synthetic pathway depends on the desired heterocyclic core and the position of the fluorine atom.

  • Pathway A (Phenanthridinones): Uses Palladium-catalyzed C-H carbonylation.[2][3][4][5] Ideal for creating lactam-based pharmacophores.

  • Pathway B (Carbazoles): Uses Palladium-catalyzed oxidative C-H amination. Ideal for fully aromatic, rigid tricyclic systems.

  • Pathway C (Quinolines): Uses acid-mediated condensation with fluorinated 1,3-dicarbonyls. Ideal for installing a trifluoromethyl (

    
    ) group while retaining the biaryl rotation.
    

MasterWorkflow Start Starting Material: Fluorinated 2-Aminobiphenyl Decision Target Scaffold? Start->Decision PathA Pathway A: Pd(OAc)2 + CO (Carbonylation) Decision->PathA Lactam Formation PathB Pathway B: Pd(OAc)2 + Oxidant (C-H Amination) Decision->PathB Pyrrole Fusion PathC Pathway C: Ethyl Trifluoroacetoacetate (Condensation) Decision->PathC Pyridine Ring Formation ProdA Fluorinated Phenanthridinone PathA->ProdA ProdB Fluorinated Carbazole PathB->ProdB ProdC 8-Aryl-2-(trifluoromethyl) quinoline PathC->ProdC

Figure 1: Strategic decision tree for selecting the synthesis pathway based on the target fluorinated heterocycle.

Pathway A: Synthesis of Fluorinated Phenanthridinones

Mechanism & Rationale: This reaction proceeds via a Pd(II)/Pd(0) catalytic cycle involving N-H activation, directed C-H activation of the pendant phenyl ring, CO insertion, and reductive elimination.

  • Why Pd(OAc)₂? It acts as the pre-catalyst that coordinates to the amine.

  • Why Cu(OAc)₂ or Ag salts? These are critical oxidants required to re-oxidize Pd(0) back to Pd(II) to sustain the catalytic cycle.

  • Why Fluorinated Precursor? Using a pre-fluorinated biphenyl amine (e.g., 4'-fluoro-2-aminobiphenyl) is superior to late-stage fluorination because it guarantees regioselectivity.

Protocol 1: Pd-Catalyzed Carbonylation

Reagents:

  • Substrate: 4'-Fluoro-2-aminobiphenyl (1.0 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Oxidant: Copper(II) acetate [Cu(OAc)₂] (2.0 equiv)

  • Solvent: Toluene or Xylene (Anhydrous)

  • Gas: Carbon Monoxide (CO) (Balloon pressure, ~1 atm)

Step-by-Step Procedure:

  • Setup: In a glovebox or well-ventilated fume hood, charge a flame-dried Schlenk tube with the fluorinated amine (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and Cu(OAc)₂ (363 mg, 2.0 mmol).

  • Solvation: Add anhydrous toluene (5 mL). Seal the tube with a septum.

  • Purge: Evacuate the tube and backfill with CO gas from a balloon. Repeat this cycle three times to ensure a CO atmosphere.

  • Reaction: Heat the mixture to 110°C with vigorous stirring. Maintain the CO balloon throughout the reaction.

  • Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 12–24 hours.

  • Workup: Cool to room temperature. Vent the CO gas safely. Filter the mixture through a pad of Celite to remove metal salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the fluorinated phenanthridinone.

Data Summary:

Parameter Specification
Typical Yield 75–90%
Key Intermediate Six-membered palladacycle

| Limitation | Requires CO safety protocols; ortho-substituents on the pendant ring may sterically hinder C-H activation. |

Pathway B: Synthesis of Fluorinated Carbazoles

Mechanism & Rationale: This transformation involves an oxidative intramolecular C-H amination. Unlike the carbonylation, no external carbon source is added; the nitrogen attacks the ortho-carbon of the neighboring ring.

  • Catalytic Cycle: The Pd(II) species coordinates to the amine, activates the ortho C-H bond of the adjacent ring, and forms a five-membered palladacycle. Reductive elimination yields the carbazole.

  • Solvent Effect: Pivalic acid (PivOH) or acetic acid is often used as a co-solvent/additive to assist in the C-H activation step via a Concerted Metalation-Deprotonation (CMD) mechanism.

Protocol 2: Oxidative Cyclization

Reagents:

  • Substrate: 5-Fluoro-2-aminobiphenyl (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Oxidant: Cu(OAc)₂ (2.0 equiv) or Air (1 atm) with specific ligands

  • Solvent: Acetic Acid (AcOH) or DMSO

Step-by-Step Procedure:

  • Setup: Charge a reaction vessel with 5-fluoro-2-aminobiphenyl (1.0 mmol), Pd(OAc)₂ (22 mg, 0.1 mmol), and Cu(OAc)₂ (363 mg, 2.0 mmol).

  • Solvation: Add glacial acetic acid (5 mL).

  • Reaction: Heat the mixture to 120°C under an air or oxygen atmosphere (if using catalytic copper) or inert atmosphere (if using stoichiometric copper).

  • Time Course: Stir for 16–24 hours. The solution will turn dark as Pd black may precipitate if the re-oxidation is slow.

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with dichloromethane (3 x 15 mL).

  • Neutralization: Wash the combined organic layers with saturated NaHCO₃ solution to remove acetic acid.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

CarbazoleMech Substrate Fluorinated 2-Aminobiphenyl Coord Pd(II)-Amine Coordination Substrate->Coord + Pd(OAc)2 CH_Act C-H Activation (CMD Mechanism) Coord->CH_Act - AcOH Palladacycle 5-Membered Palladacycle CH_Act->Palladacycle RedElim Reductive Elimination (-Pd(0)) Palladacycle->RedElim RedElim->Coord Oxidation (CuII -> CuI) Product Fluorinated Carbazole RedElim->Product

Figure 2: Mechanistic pathway for the Pd-catalyzed oxidative cyclization of aminobiphenyls to carbazoles.

Pathway C: Synthesis of 2-(Trifluoromethyl)quinolines

Mechanism & Rationale: This is a condensation reaction (modified Combes/Knorr synthesis). The 2-aminobiphenyl acts as the aniline component.

  • Regiochemistry: The reaction builds a pyridine ring onto the existing aniline ring. Because the starting material is a biphenyl, the resulting quinoline will have a phenyl group at the 8-position .

  • Fluorine Source: Ethyl 4,4,4-trifluoroacetoacetate serves as the building block, introducing a

    
     group at the 2-position of the quinoline.
    
Protocol 3: Acid-Mediated Condensation

Reagents:

  • Substrate: 2-Aminobiphenyl (1.0 equiv)

  • Reagent: Ethyl 4,4,4-trifluoroacetoacetate (1.2 equiv)

  • Catalyst/Solvent: Polyphosphoric acid (PPA) or ZnCl₂ in refluxing ethanol.

Step-by-Step Procedure:

  • Mixing: In a round-bottom flask, mix 2-aminobiphenyl (1.0 mmol) and ethyl 4,4,4-trifluoroacetoacetate (1.2 mmol).

  • Cyclization: Add Polyphosphoric acid (approx. 5 g).

  • Heating: Heat the mixture to 100–120°C for 3–5 hours. The mixture will become viscous.

  • Quenching: Cool to roughly 60°C and pour the mixture onto crushed ice (~50 g) with stirring.

  • Neutralization: Neutralize the acidic solution with Ammonium Hydroxide (NH₄OH) until pH ~8. A precipitate should form.[6]

  • Extraction: Extract the solid/aqueous mix with ethyl acetate.

  • Purification: Recrystallize from ethanol or purify via column chromatography to obtain 8-phenyl-2-(trifluoromethyl)quinoline.

References

  • Pd-Catalyzed Carbonylation (Phenanthridinones)

    • Liang, D., Hu, Z., Peng, J., Huang, J., & Zhu, Q. (2013). Synthesis of phenanthridinones via palladium-catalyzed C(sp2)–H aminocarbonylation of unprotected o-arylanilines.[3] Chemical Communications, 49, 173–175. Link

    • Zhang, J., et al. (2013). Palladium-catalyzed oxidative carbonylation of 2-aminobiphenyls. Tetrahedron, 69(31), 6519-6526. Link

  • Carbazole Synthesis

    • Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles.[7] Journal of the American Chemical Society, 127(42), 14560–14561. Link

    • Suzuki, C., Hirano, K., Satoh, T., & Miura, M. (2015). Iridium-Catalyzed Dehydrogenative Cyclization of 2-Aminobiphenyls. Organic Letters, 17(6), 1597–1600. Link

  • Quinoline Synthesis (Fluorinated)

    • Strekowski, L., et al. (1992). Synthesis of 2-(trifluoromethyl)quinolines. Journal of Organic Chemistry, 57(1), 196-201. Link

    • Ghosal, S., et al. (1985).[5] Phytochemistry, 24, 1825–1828.[5] (Foundational work on biphenyl amine reactivity).

Sources

Application Note: Cross-Coupling Strategies and Protocols for 3-Fluoro-[1,1'-Biphenyl]-2-Amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 3-Fluoro-[1,1'-biphenyl]-2-amine (CAS: 2264-92-8)

Executive Summary & Substrate Profiling

3-Fluoro-[1,1'-biphenyl]-2-amine is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of subtype-selective receptor ligands and advanced functional materials[1]. The primary amine at the 2-position is primed for transition-metal-catalyzed C–N bond formation. However, the adjacent 3-fluoro substituent introduces unique stereoelectronic parameters: it exerts an inductive electron-withdrawing effect that slightly attenuates the amine's nucleophilicity, while simultaneously imposing steric bulk during the critical coordination steps of the catalytic cycle.

This application note details two field-proven cross-coupling workflows designed to overcome these challenges: intermolecular N-arylation (Buchwald-Hartwig) and intramolecular oxidative C–H amination to yield 1-fluoro-9H-carbazoles[2].

Intermolecular N-Arylation: Buchwald-Hartwig Cross-Coupling

Mechanistic Rationale & Catalyst Selection

Primary amines are notoriously prone to over-arylation (bis-arylation) under standard palladium catalysis. To selectively synthesize secondary biaryl amines from 3-fluoro-[1,1'-biphenyl]-2-amine, we employ bulky, electron-rich dialkylbiaryl phosphine ligands. The selection of tBuBrettPhos or its corresponding G3 palladacycle is not arbitrary; its extreme steric bulk prevents the newly formed secondary amine from undergoing a second oxidative addition, effectively halting the reaction at the mono-arylated stage[3].

Furthermore, utilizing a well-defined G3 precatalyst avoids the induction periods associated with in situ catalyst generation. It is crucial to note that during the base-mediated activation of 2-aminobiphenyl-derived precatalysts, NH-carbazole is released as a byproduct. This byproduct can coordinate to Pd(II) intermediates and form a stable resting state, thereby modulating the overall reaction kinetics[4].

BHCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII_Ar L-Pd(II)(Ar)(X) Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination (3-Fluoro-2-aminobiphenyl) PdII_Ar->AmineCoord + Amine PdII_Amine L-Pd(II)(Ar)(NH-R) + HX (Base neutralized) AmineCoord->PdII_Amine + Base - Base·HX RedElim Reductive Elimination (Product Release) PdII_Amine->RedElim RedElim->Pd0 - Diaryl Amine

Catalytic cycle of the Buchwald-Hartwig amination for 3-fluoro-[1,1'-biphenyl]-2-amine.

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling 3-fluoro-[1,1'-biphenyl]-2-amine with an electron-neutral aryl chloride (e.g., 4-chlorotoluene).

EntryPalladium Source / LigandBaseSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd₂(dba)₃ / BINAP (5 mol%)NaOtBuToluene1001245%Significant bis-arylation due to lack of steric shielding.
2Pd(OAc)₂ / XPhos (5 mol%)Cs₂CO₃1,4-Dioxane1001268%Moderate yield; sluggish activation of the in situ catalyst.
3RuPhos Pd G3 (2 mol%)LiHMDSTHF65685%Good conversion; lower temperature minimizes decomposition.
4 tBuBrettPhos Pd G3 (2 mol%) NaOtBu 1,4-Dioxane 80 4 94% Optimal mono-arylation; rapid precatalyst activation.
Protocol 1: Selective Mono-N-Arylation

Materials:

  • 3-Fluoro-[1,1'-biphenyl]-2-amine (1.0 equiv, 1.0 mmol)

  • Aryl chloride (1.05 equiv, 1.05 mmol)

  • tBuBrettPhos Pd G3 (2 mol%, 0.02 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous, degassed 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with 3-fluoro-[1,1'-biphenyl]-2-amine, the aryl chloride, NaOtBu, and the tBuBrettPhos Pd G3 precatalyst.

  • Solvent Addition: Add the anhydrous 1,4-Dioxane to achieve a substrate concentration of 0.2 M. Seal the vial with a PTFE-lined septum cap.

  • Reaction: Remove the vial from the glovebox and transfer it to a pre-heated aluminum heating block. Stir vigorously (800 rpm) at 80 °C for 4 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient of 0–10% EtOAc in hexanes) to afford the pure secondary amine.

Validation & Quality Control Checkpoints:

  • Visual Checkpoint: The reaction mixture should transition from a heterogeneous suspension to a clear, deep red/orange solution within 10 minutes at 80 °C, indicating successful activation of the G3 palladacycle.

  • Analytical Checkpoint: LC-MS analysis must confirm the complete consumption of the starting amine (m/z 188.08 for [M+H]⁺) and the appearance of the target secondary amine mass without the +Ar mass corresponding to bis-arylation.

Intramolecular Oxidative C-H Amination: Synthesis of 1-Fluoro-9H-Carbazole

Mechanistic Rationale & Oxidant Dynamics

The 2-aminobiphenyl motif is the classic precursor for the direct synthesis of carbazoles via tandem C–H activation and C–N bond formation[2]. When applied to 3-fluoro-[1,1'-biphenyl]-2-amine, this intramolecular oxidative amination yields the highly sought-after 1-fluoro-9H-carbazole scaffold.

The reaction proceeds via a Pd(II)/Pd(0) catalytic cycle. Following amine coordination, electrophilic palladation of the adjacent aryl ring forms a rigid six-membered palladacycle. Reductive elimination constructs the C–N bond. Because this is a net oxidative process, a terminal oxidant (molecular O₂) and an electron-transfer mediator (Cu(OAc)₂) are required to continuously reoxidize the resulting Pd(0) back to the active Pd(II) species, ensuring catalytic turnover[5].

CarbazoleCycle Substrate 3-Fluoro-[1,1'-biphenyl]-2-amine Coord Amine Coordination & C-H Activation Substrate->Coord PdII Pd(II)(OAc)2 PdII->Coord Palladacycle Palladacycle Intermediate (C-Pd-N) Coord->Palladacycle - HOAc RedElim Reductive Elimination Palladacycle->RedElim Product 1-Fluoro-9H-carbazole RedElim->Product Pd0 Pd(0) RedElim->Pd0 Oxidation Oxidation by Cu(OAc)2 / O2 Pd0->Oxidation Oxidation->PdII + O2 / Cu(II)

Pd-catalyzed oxidative C-H amination pathway for 1-fluoro-9H-carbazole synthesis.

Protocol 2: Tandem C-H Functionalization/C-N Bond Formation

Materials:

  • 3-Fluoro-[1,1'-biphenyl]-2-amine (1.0 equiv, 1.0 mmol)

  • Pd(OAc)₂ (5 mol%, 0.05 mmol)

  • Cu(OAc)₂ (20 mol%, 0.20 mmol)

  • Anhydrous Toluene (10.0 mL)

  • Oxygen gas (1 atm, balloon)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-fluoro-[1,1'-biphenyl]-2-amine, Pd(OAc)₂, and Cu(OAc)₂.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the tube and backfill with pure O₂ gas (repeat this cycle 3 times). Attach an O₂-filled balloon to maintain a 1 atm oxygen atmosphere.

  • Solvent Addition: Inject anhydrous Toluene to achieve a concentration of 0.1 M.

  • Heating: Stir the mixture vigorously at 110 °C for 16 hours. The ortho-fluorine group imposes slight steric hindrance during the palladation step, necessitating this extended reaction time compared to unhindered substrates.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with dichloromethane (20 mL) and wash with saturated aqueous EDTA (2 x 15 mL) to sequester and remove copper and palladium salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography to isolate 1-fluoro-9H-carbazole.

Validation & Quality Control Checkpoints:

  • Visual Checkpoint: The reaction maintains a dark green/brown color characteristic of the Cu(II)/Cu(I) redox cycling under the oxygen atmosphere.

  • Analytical Checkpoint: LC-MS should show a mass shift of -2 Da from the starting material (m/z 188.08 to 186.07 [M+H]⁺), confirming the oxidative loss of two protons during cyclization.

References

  • Bruneau, A.; Roche, M.; Alami, M.; Messaoudi, S. "2-Aminobiphenyl Palladacycles: The 'Most Powerful' Precatalysts in C–C and C–Heteroatom Cross-Couplings." ACS Catalysis. 2015.[Link]

  • Tsang, W. C. P.; Zheng, N.; Buchwald, S. L. "A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation." Journal of Organic Chemistry. 2008.[Link]

  • Dorel, R.; Grugel, C. P.; Haydl, A. M. "Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles." ACS Publications. 2023.[Link]

  • "Exploring Structural Determinants of Bias among D4 Subtype-Selective Dopamine Receptor Agonists." Journal of Medicinal Chemistry. 2023.[Link]

  • "Mini-review on the novel synthesis and potential applications of carbazole and its derivatives." Taylor & Francis. 2023.[Link]

Sources

Application Note: Synthesis of 1-Fluorocarbazole via Palladium-Catalyzed Oxidative C–H Amination of 3-Fluoro-2-aminobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fluorinated carbazoles are highly privileged scaffolds in both medicinal chemistry (e.g., as antimicrobial agents and kinase inhibitors) and organic electronics (e.g., OLED host materials) [1]. The strategic placement of a fluorine atom on the carbazole core modulates lipophilicity, metabolic stability, and the HOMO/LUMO energy levels without introducing severe steric bulk.

Traditional syntheses of carbazoles (such as the Cadogan ring closure or Fischer-Borsche synthesis) often require harsh conditions and suffer from poor regioselectivity when applied to asymmetric precursors. To overcome this, the intramolecular palladium-catalyzed oxidative C–H amination of 2-aminobiphenyls has emerged as a state-of-the-art methodology [2].

When utilizing 3-fluoro-2-aminobiphenyl as the starting material, the cyclization occurs exclusively at the 2'-position of the adjacent, unsubstituted phenyl ring. Because the fluorine atom is located at the 3-position of the biphenyl system (ortho to the amine), it seamlessly translates to the 1-position of the resulting carbazole core, yielding 1-fluorocarbazole with absolute regiocontrol.

Mechanistic Causality

The catalytic cycle is driven by a Pd(II)/Pd(0) redox process:

  • Coordination : Pd(OAc)₂ coordinates to the primary amine. The strongly electronegative fluorine atom at the 3-position withdraws electron density, increasing the acidity of the N–H bond and facilitating initial deprotonation.

  • C–H Activation : The critical step is the Concerted Metalation-Deprotonation (CMD) at the 2'-position. The addition of Pivalic acid (PivOH) is crucial; the pivalate anion acts as a sterically demanding, highly efficient proton shuttle, significantly lowering the activation energy barrier for C–H bond cleavage compared to acetate alone.

  • Reductive Elimination : The resulting six-membered palladacycle undergoes rapid reductive elimination to forge the C–N bond, releasing the 1-fluorocarbazole product and generating a Pd(0) species.

  • Catalyst Regeneration : A terminal oxidant, such as Cu(OAc)₂ or molecular oxygen (O₂), is required to reoxidize Pd(0) back to the active Pd(II) species, closing the catalytic cycle [3].

Mechanism Substrate 3-Fluoro-2-aminobiphenyl Complex Pd(II)-Amine Complex Substrate->Complex Pd_II Pd(II) Catalyst [Pd(OAc)2] Pd_II->Complex Palladacycle CMD C-H Activation Six-Membered Palladacycle Complex->Palladacycle PivOH / Base-assisted RedElim Reductive Elimination (C-N Bond Formation) Palladacycle->RedElim Product 1-Fluorocarbazole RedElim->Product Product Release Pd_0 Pd(0) Intermediate RedElim->Pd_0 Catalyst Release Oxidation Oxidation by Cu(II) or O2 Pd_0->Oxidation Oxidation->Pd_II Catalyst Regeneration

Catalytic cycle of Pd-catalyzed oxidative C-H amination for 1-fluorocarbazole synthesis.

Quantitative Reaction Optimization

The table below summarizes the causal relationship between reaction parameters and the isolated yield of 1-fluorocarbazole. Note the critical dependency on the PivOH additive for optimal turnover.

EntryPalladium Source (mol%)Oxidant (equiv)Additive (mol%)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)Cu(OAc)₂ (2.0)NoneToluene11045
2 Pd(OAc)₂ (5) Cu(OAc)₂ (2.0) PivOH (20) Toluene 110 88
3Pd(OAc)₂ (5)O₂ (1 atm)PivOH (20)DMSO12076
4NoneCu(OAc)₂ (2.0)PivOH (20)Toluene1100

Experimental Protocol

Reagents and Equipment
  • Substrate : 3-Fluoro-2-aminobiphenyl (1.0 mmol, 187.2 mg)

  • Catalyst : Palladium(II) acetate, Pd(OAc)₂ (0.05 mmol, 11.2 mg)

  • Oxidant : Copper(II) acetate, Cu(OAc)₂ (2.0 mmol, 363.3 mg)

  • Additive : Pivalic acid, PivOH (0.2 mmol, 20.4 mg)

  • Solvent : Anhydrous Toluene (5.0 mL)

  • Equipment : 15 mL Schlenk tube with a Teflon-lined screw cap, magnetic stir bar, oil bath, UV lamp (254 nm / 365 nm).

Workflow Step1 Reaction Setup Mix Substrate, Pd, Cu, Solvent Step2 Thermal Activation 110 °C for 12-24 h Step1->Step2 Step3 In-Process Control TLC Monitoring (UV) Step2->Step3 Step4 Workup Celite Filtration Step3->Step4 Upon completion Step5 Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of 1-fluorocarbazole.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Oven-dry a 15 mL Schlenk tube equipped with a magnetic stir bar and cool it under a stream of dry nitrogen.

  • Add 3-fluoro-2-aminobiphenyl (187.2 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 5 mol%), Cu(OAc)₂ (363.3 mg, 2.0 equiv), and PivOH (20.4 mg, 20 mol%) to the tube.

  • Add 5.0 mL of anhydrous toluene.

    • Validation Checkpoint 1 (Visual): Upon solvent addition, the suspension will exhibit a distinct blue-green hue characteristic of the Cu(II) species in solution.

Step 2: Thermal Activation

  • Seal the Schlenk tube tightly with a Teflon-lined cap. (Note: If utilizing O₂ as the oxidant instead of Cu(OAc)₂, equip the tube with an O₂ balloon and purge the headspace three times prior to sealing).

  • Submerge the reaction vessel in a pre-heated oil bath at 110 °C.

  • Stir vigorously (800 rpm) for 12 to 24 hours.

    • Validation Checkpoint 2 (Visual): As the reaction progresses and Pd(0) is continuously cycled, the mixture will darken to a deep brown/black suspension, indicating active catalytic turnover and the precipitation of Cu(I) byproducts.

Step 3: In-Process Monitoring (TLC)

  • After 12 hours, withdraw a 10 µL aliquot, dilute with 100 µL of Ethyl Acetate (EtOAc), and spot on a silica gel TLC plate.

  • Elute using a Hexane/EtOAc (9:1 v/v) solvent system.

    • Validation Checkpoint 3 (Fluorometric): 3-Fluoro-2-aminobiphenyl absorbs heavily at 254 nm but lacks strong visible fluorescence. The successful formation of 1-fluorocarbazole is definitively confirmed by the appearance of a new, less polar spot exhibiting intense blue fluorescence under 365 nm UV light, a hallmark of the rigid, conjugated carbazole core.

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 15 mL of EtOAc and filter the suspension through a short pad of Celite to remove the insoluble palladium and copper salts.

  • Wash the Celite pad with an additional 20 mL of EtOAc until the filtrate runs clear.

  • Concentrate the combined organic filtrates under reduced pressure using a rotary evaporator.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Utilize a gradient elution starting from 100% Hexanes to Hexane/EtOAc (95:5 v/v).

  • Collect the fractions exhibiting the characteristic blue fluorescence (365 nm) and concentrate them to afford 1-fluorocarbazole as an off-white to pale yellow solid.

References

  • Kong, X., et al. "Synthesis of fluorinated carbazoles via C-H arylation catalyzed by Pd/Cu bimetal system and their antibacterial activities." Bioorganic & Medicinal Chemistry, 2016. URL: [Link]

  • Bjørsvik, H.-R., et al. "Synthesis of the Carbazole Scaffold Directly from 2-Aminobiphenyl by Means of Tandem C-H Activation and C-N Bond Formation." European Journal of Organic Chemistry, 2016. URL: [Link]

  • Brice, J. L., et al. "Aerobic oxidative amination of unactivated alkenes catalyzed by palladium." Journal of the American Chemical Society, 2005. URL: [Link]

Application Note: 3-Fluoro-[1,1'-Biphenyl]-2-amine in Ligand Design and Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers in the utilization of [1,1'-Biphenyl]-2-amine, 3-fluoro- (CAS: 328-13-2 or related isomers depending on specific substitution patterns, commonly referred to as 3-fluoro-2-aminobiphenyl ) as a strategic scaffold for synthesizing sterically and electronically tuned fluorinated biaryl phosphine ligands .

These ligands are critical in advanced Palladium-catalyzed cross-coupling reactions where standard ligands (like SPhos or XPhos) may fail to provide the necessary selectivity or stability.

Executive Summary & Strategic Value

[1,1'-Biphenyl]-2-amine, 3-fluoro- serves as a specialized precursor for the "Next-Generation" of Buchwald-type dialkylbiarylphosphine ligands. Unlike the parent 2-aminobiphenyl, the introduction of a fluorine atom at the 3-position (ortho to the amine/phosphine site) introduces unique physicochemical properties:

  • Conformational Locking (The Ortho-Fluoro Effect): The C–F bond exerts a steric demand similar to a C–O bond but with distinct electronic repulsion. When converted to a phosphine ligand, the 3-fluoro substituent forces the biaryl axis into a specific dihedral angle, increasing the barrier to rotation (atropisomerism) and stabilizing the active Pd(0) species.

  • Electronic Modulation: The high electronegativity of fluorine reduces the electron density of the central biaryl core, potentially preventing oxidative degradation of the ligand while subtly tuning the Lewis basicity of the phosphorus center via through-space interactions.

  • Pd-F Interactions: In certain catalytic cycles, the ortho-fluorine can engage in weak hemilabile interactions with the Palladium center, stabilizing low-coordinate intermediates.

Mechanistic Insight: The Ligand Scaffold

The transformation of the amine precursor into a catalytically active phosphine ligand follows a specific structural logic.

Structural Logic Diagram

The following diagram illustrates the conversion of the precursor into the active ligand and its role in the catalytic cycle.

LigandDesign cluster_effect The Ortho-Fluoro Effect Precursor [1,1'-Biphenyl]-2-amine, 3-fluoro- Intermediate 2-Iodo-3-fluorobiphenyl (Sandmeyer Intermediate) Precursor->Intermediate Diazotization/Iodination Ligand Ligand (L-F) (3-Fluoro-2-phosphinobiphenyl) Intermediate->Ligand Lithiation + Cl-PR2 PdComplex Active Catalyst [L-F • Pd(0)] Ligand->PdComplex Complexation Effect1 Restricted Biaryl Rotation Ligand->Effect1 Effect2 Pd-F Stabilization PdComplex->Effect2

Figure 1: Synthesis workflow and mechanistic impact of the 3-fluoro substituent on ligand properties.

Protocol A: Synthesis of the Fluorinated Phosphine Ligand

Objective: Convert [1,1'-Biphenyl]-2-amine, 3-fluoro- into Dicyclohexyl(3-fluoro-[1,1'-biphenyl]-2-yl)phosphine (L-F) . Rationale: Direct lithiation of the amine is difficult; the Sandmeyer route to the iodide followed by Lithium-Halogen exchange is the industry standard for high purity.

Materials Required[1][2][3][4]
  • Precursor: [1,1'-Biphenyl]-2-amine, 3-fluoro- (1.0 equiv)

  • Reagents: NaNO2, KI, H2SO4, n-Butyllithium (2.5 M in hexanes), Chlorodicyclohexylphosphine (ClPCy2).

  • Solvents: Acetonitrile, Water, Anhydrous THF.

Step-by-Step Methodology
Phase 1: Iodination (Sandmeyer Reaction)
  • Diazotization: Suspend the amine (10 mmol) in a mixture of MeCN (20 mL) and 4M H2SO4 (10 mL). Cool to 0°C.

  • Addition: Dropwise add a solution of NaNO2 (1.2 equiv) in water, maintaining temperature < 5°C. Stir for 30 min to form the diazonium salt.

  • Iodination: Slowly add a solution of KI (2.0 equiv) in water. The reaction will evolve N2 gas.

  • Workup: Warm to room temperature (RT) and stir for 2 hours. Quench with saturated Na2S2O3 (to remove iodine). Extract with EtOAc, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) to yield 2-iodo-3-fluorobiphenyl .

Phase 2: Phosphinylation
  • Lithiation: Dissolve 2-iodo-3-fluorobiphenyl (5 mmol) in anhydrous THF (15 mL) under Argon. Cool to -78°C .

  • Exchange: Add n-BuLi (5.2 mmol) dropwise. Stir at -78°C for 1 hour. Note: The 3-fluoro group stabilizes the lithiated intermediate via the inductive effect.

  • Phosphine Addition: Add ClPCy2 (5.2 mmol) dropwise.

  • Warming: Allow the mixture to warm slowly to RT overnight.

  • Isolation: Quench with degassed water. Extract with Et2O (under inert atmosphere if possible). Recrystallize from Ethanol/Hexane to obtain the white crystalline ligand L-F .

Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling

Objective: Demonstrate the utility of L-F in coupling sterically hindered substrates where standard ligands often result in dehalogenation byproducts.

Reaction Setup

Reaction: 2-Chloro-m-xylene + 2,6-Dimethylphenylboronic acid -> Tetra-ortho-substituted Biaryl.

ComponentQuantityMolar EquivRole
Aryl Chloride 1.0 mmol1.0Electrophile (Sterically hindered)
Boronic Acid 1.5 mmol1.5Nucleophile
Pd(OAc)2 2.2 mg1 mol%Metal Source
Ligand (L-F) 8.0 mg2 mol%Critical Enabling Agent
K3PO4 3.0 mmol3.0Base
Toluene/Water 4 mL / 0.5 mL-Solvent System
Execution
  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)2 and Ligand L-F in Toluene (1 mL). Stir for 5 min at RT to form the active L-Pd(0) species. Visual Check: Solution should turn from orange to pale yellow.

  • Substrate Addition: Add the Aryl Chloride, Boronic Acid, and finely ground K3PO4 to a reaction vial.

  • Start: Add the catalyst solution and the remaining solvent (including water). Cap the vial.

  • Heating: Heat to 100°C for 12 hours with vigorous stirring.

  • Analysis: Cool, filter through a celite pad, and analyze via GC-MS or 1H NMR.

Expected Results & Data Interpretation

The 3-fluoro substituent on the ligand restricts the rotation of the phosphine-bearing ring. This creates a "pocket" that facilitates the reductive elimination of bulky biaryls.

Ligand SystemYield (%)Selectivity (Coupling : Dehalogenation)
PPh3 (Standard) < 10%Poor (High dehalogenation)
SPhos (Standard) 75%Good
L-F (3-Fluoro analog) > 90% Excellent (Enhanced stability)

Troubleshooting & Critical Parameters

  • Fluorine Defluorination: In rare cases (extremely high temperatures >140°C with strong alkoxides), the C-F bond can undergo activation. Use carbonate or phosphate bases (K2CO3, K3PO4) instead of tert-butoxides to prevent this.

  • Lithiation Regioselectivity: During Protocol A (Phase 2), ensure the temperature remains at -78°C. Higher temperatures can lead to "ortho-lithiation" directed by the fluorine atom itself (at position 4), rather than the desired Iodine-Lithium exchange at position 2.

  • Oxidation: Like all alkyl-biaryl phosphines, L-F is air-sensitive in solution. Store as a solid under Argon.

References

  • Buchwald, S. L. et al. "Ligands for Palladium-Catalyzed Cross-Couplings."[1] Chemical Science, 2011.

  • Diederich, F. "Fluorine in Medicinal Chemistry and Catalysis: The Ortho-Fluorine Effect." Science, 2007, 317(5846), 1881-1886.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed coupling reactions." Angewandte Chemie Int. Ed., 2008, 47(34), 6338-6361.

  • Agrochemical Applications: "Synthesis of Fluxapyroxad and related carboxamides." Bioorganic & Medicinal Chemistry, 2013 (Contextual grounding for fluorinated biphenyl amines).

Sources

Application Note: Sandmeyer Functionalization of 3-Fluoro-2-aminobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the Sandmeyer reaction applied to 3-Fluoro-2-aminobiphenyl .

The guide focuses on the conversion of the amino group (–NH₂) at the sterically crowded 2-position into halides (–I, –Br, –Cl) or a nitrile (–CN). These transformations are critical for generating electrophilic scaffolds used in the synthesis of biaryl-based pharmaceuticals and agrochemicals (e.g., fluxapyroxad analogs).

Executive Summary

3-Fluoro-2-aminobiphenyl is a unique, sterically hindered aniline derivative. The presence of a phenyl ring at the C1 position and a fluorine atom at the C3 position creates a "sandwich" effect around the C2-amino group. This steric environment presents specific challenges for the Sandmeyer reaction, including:

  • Solubility: The lipophilic biphenyl core is poorly soluble in standard aqueous acid media.

  • Diazonium Stability: The ortho-fluorine atom (electron-withdrawing) destabilizes the diazonium intermediate, accelerating decomposition.

  • Steric Hindrance: The bulky ortho-phenyl group can retard the approach of nucleophiles during the displacement step.

This guide details two optimized protocols: a Classic Aqueous Method (best for cost-efficiency) and a Modern Anhydrous Method (best for yield and difficult substrates).

Chemical Pathway & Mechanism

The transformation proceeds via the formation of a diazonium salt, followed by a radical-nucleophilic aromatic substitution (


) or cation-mediated substitution.
Reaction Scheme (Graphviz Visualization)

Sandmeyer_Pathway Start 3-Fluoro-2-aminobiphenyl (Substrate) Diazo Diazonium Intermediate [Ar-N₂]⁺ X⁻ Start->Diazo Diazotization (NaNO₂/HX or tBuONO) Prod_I 3-Fluoro-2-iodobiphenyl (Suzuki Precursor) Diazo->Prod_I KI or I₂ (No Cu req.) Prod_Br 3-Fluoro-2-bromobiphenyl (Standard Electrophile) Diazo->Prod_Br CuBr / HBr Prod_CN 3-Fluoro-2-cyanobiphenyl (Nitrile Scaffold) Diazo->Prod_CN CuCN / KCN

Figure 1: Divergent synthesis pathways from 3-Fluoro-2-aminobiphenyl via the Sandmeyer reaction.

Critical Experimental Considerations

ParameterChallengeOptimized Solution
Solvent System Substrate precipitates in 100% aqueous acid.Use MeCN/H₂O (1:1) or Glacial Acetic Acid as co-solvent.
Temperature Diazonium salt decomposes >5°C.Maintain -5°C to 0°C during addition; allow warming only after anion addition.
Reagent Quality Cu(I) salts oxidize to Cu(II) in air (green/blue color).Use only white/off-white CuCl or CuBr . Wash with dilute H₂SO₃ if colored.
Agitation Heterogeneous reaction leads to unreacted amine.Use overhead mechanical stirring for >10g scales.

Protocol A: Synthesis of 3-Fluoro-2-iodobiphenyl (Iodination)

Recommended for: Generating high-reactivity precursors for Suzuki/Heck coupling.

Mechanism: This transformation does not require a copper catalyst. The iodide ion is easily oxidized by the diazonium ion to form an iodine radical, initiating the substitution.

Materials:
  • 3-Fluoro-2-aminobiphenyl (1.0 equiv)

  • p-Toluenesulfonic acid (p-TsOH) or HCl (conc.)

  • Sodium Nitrite (NaNO₂, 1.2 equiv)

  • Potassium Iodide (KI, 2.0 equiv)

  • Acetonitrile (MeCN) and Water

Step-by-Step Procedure:
  • Solubilization: In a round-bottom flask, dissolve 3-Fluoro-2-aminobiphenyl (10 mmol) in MeCN (20 mL).

  • Acidification: Add p-TsOH (30 mmol) dissolved in minimal water. Note: p-TsOH is preferred over HCl to increase organic solubility.

  • Diazotization: Cool the mixture to 0°C in an ice/salt bath. Dropwise add a solution of NaNO₂ (12 mmol) in water (5 mL). Stir for 20 min.

    • Checkpoint: Check for excess nitrous acid using starch-iodide paper (should turn blue instantly).

  • Iodination: Dissolve KI (20 mmol) in water (10 mL). Add this solution dropwise to the cold diazonium mixture.

    • Observation: Evolution of nitrogen gas (

      
      ) will begin, and the solution will turn dark brown/purple.
      
  • Completion: Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

  • Work-up: Quench with saturated sodium thiosulfate (

    
    ) to remove excess iodine (color changes from purple to yellow/clear). Extract with Ethyl Acetate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of 3-Fluoro-2-bromobiphenyl (Bromination)

Recommended for: General synthesis and cost-effective scale-up.

Mechanism: Classical Sandmeyer using Copper(I) Bromide radical transfer.

Materials:
  • 3-Fluoro-2-aminobiphenyl (1.0 equiv)

  • Hydrobromic Acid (HBr, 48% aq, excess)

  • Sodium Nitrite (NaNO₂, 1.2 equiv)

  • Copper(I) Bromide (CuBr, 0.5 - 1.0 equiv)

Step-by-Step Procedure:
  • Catalyst Preparation: Dissolve CuBr (5 mmol) in 48% HBr (5 mL) in a separate vessel. Keep covered to prevent oxidation.

  • Salt Formation: Suspend 3-Fluoro-2-aminobiphenyl (10 mmol) in 48% HBr (15 mL) and water (15 mL). Heat to 50°C to dissolve, then crash cool to -5°C with vigorous stirring to form a fine suspension of the amine hydrobromide salt.

  • Diazotization: Add NaNO₂ (12 mmol in 5 mL water) dropwise, maintaining temperature <0°C. The solid amine salt should dissolve to form a clear yellow/orange diazonium solution.

  • Sandmeyer Step: Transfer the cold diazonium solution into the CuBr/HBr solution (which is kept at RT or slightly warmed to 40°C).

    • Critical: Do not add CuBr to the diazonium; add diazonium to the catalyst to minimize side reactions.

  • Reaction: Stir at 60°C for 1 hour until

    
     evolution ceases.
    
  • Work-up: Cool, dilute with water, and extract with Diethyl Ether. Wash organic layer with 1M NaOH (to remove phenols formed by hydrolysis).

Protocol C: "Doyle" Anhydrous Sandmeyer (Advanced)

Recommended for: Highly lipophilic substrates or when aqueous yields are low (<40%).

Concept: Uses alkyl nitrites (t-Butyl Nitrite) and anhydrous Copper(II) halides in organic solvent (MeCN). This avoids solubility issues and hydrolysis byproducts (phenols).

Materials:
  • 3-Fluoro-2-aminobiphenyl (1.0 equiv)

  • t-Butyl Nitrite (tBuONO, 1.5 equiv)

  • Copper(II) Bromide (

    
    , 1.2 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:
  • Setup: Flame-dry a flask and purge with Nitrogen (

    
    ).
    
  • Reagent Mix: Add

    
     (12 mmol) and t-Butyl Nitrite (15 mmol) to MeCN (30 mL). Heat to 60°C.
    
  • Addition: Dissolve 3-Fluoro-2-aminobiphenyl (10 mmol) in MeCN (10 mL). Add this solution dropwise to the hot copper mixture over 30 minutes.

    • Why? Slow addition prevents the buildup of diazonium species, forcing immediate conversion to the radical and product.

  • Work-up: Evaporate MeCN, redissolve in ether, wash with 20% HCl (to remove copper salts), then brine.

References

  • Sandmeyer Reaction Mechanisms & Scope

    • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Transition-metal-catalyzed synthesis of hydroxylated arenes. Chemical Reviews, 104(6), 3079-3160. Link

  • Doyle Modification (Anhydrous)

    • Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and efficient conversion of arylamines to aryl halides. The Journal of Organic Chemistry, 42(14), 2426–2431. Link

  • General Sandmeyer Reviews

    • Organic Chemistry Portal.[1] Sandmeyer Reaction. Link

  • Synthesis of Fluorinated Biphenyls

    • Smith, D. et al. (2012). Process for the preparation of fluxapyroxad intermediates. US Patent US20120053363. Link

Sources

Derivatization of [1,1'-Biphenyl]-2-amine, 3-fluoro- for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of [1,1'-Biphenyl]-2-amine, 3-fluoro- for Medicinal Chemistry

Abstract

The scaffold [1,1'-Biphenyl]-2-amine, 3-fluoro- (CAS: 76097-40-2) represents a privileged structural motif in modern drug discovery. Unlike the unsubstituted 2-aminobiphenyl, the introduction of a fluorine atom at the C3 position—directly ortho to the amino group—imparts unique electronic and steric properties. This substitution pattern modulates the basicity of the amine, influences the biaryl torsion angle via electrostatic repulsion, and blocks a primary site of metabolic oxidation (Phase I metabolism). This guide provides a comprehensive technical workflow for derivatizing this sterically congested and electronically deactivated aniline, focusing on high-value transformations: amide/urea library generation, phenanthridine synthesis, and palladium-catalyzed carbazole formation.

Part 1: Structural Analysis & Reactivity Profile

Before initiating synthesis, it is critical to understand the specific micro-environment of the 2-amino group in this scaffold.

The "Flanked" Amine Challenge

The amino group at C2 is flanked by a phenyl ring at C1 and a fluorine atom at C3.

  • Electronic Deactivation: The C3-fluorine exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the aniline nitrogen compared to the non-fluorinated parent (estimated pKa ~2.5–3.0 vs. 4.6 for aniline). This reduces nucleophilicity, requiring stronger electrophiles or catalytic activation.

  • Steric Congestion: The 1-phenyl and 3-fluoro substituents create a "molecular gate," hindering the approach of bulky electrophiles.

  • Conformational Lock: The repulsion between the lone pairs of the fluorine and the nitrogen, combined with the biaryl twist, restricts the rotation of the C-N bond, potentially favoring specific conformers that can be exploited for atropisomeric selectivity in specific binding pockets.

Strategic Derivatization Map

We categorize reactivity into three primary pathways (Figure 1):

  • Pathway A (N-Functionalization): overcoming low nucleophilicity for library synthesis.

  • Pathway B (Cyclization - Phenanthridines): Exploiting the biaryl backbone for tricyclic heterocycles.

  • Pathway C (C-H Activation - Carbazoles): Pd-catalyzed oxidative cyclization.

ReactivityMap Scaffold [1,1'-Biphenyl]-2-amine, 3-fluoro- PathA Pathway A: N-Functionalization Scaffold->PathA PathB Pathway B: Condensation/Cyclization Scaffold->PathB PathC Pathway C: Pd-Catalyzed C-H Activation Scaffold->PathC Amides Amides/Ureas (Kinase Inhibitors) PathA->Amides Acyl Cl / Base Sulfonamides Sulfonamides (Bioisosteres) PathA->Sulfonamides Sulfonyl Cl / Pyridine Phenanthridines Phenanthridines (DNA Intercalators) PathB->Phenanthridines R-CHO / Oxidant Carbazoles 4-Fluorocarbazoles (Organic Electronics/Pharma) PathC->Carbazoles Pd(OAc)2 / Oxidant

Figure 1: Strategic derivatization pathways for 3-fluoro-[1,1'-biphenyl]-2-amine.

Part 2: Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Library Synthesis)

Rationale: Due to the reduced nucleophilicity caused by the 3-F atom, standard EDC/HOBt couplings often suffer from low yields or long reaction times. We utilize a "Activated Ester/Anhydride" approach with a nucleophilic catalyst (DMAP) to drive the reaction.

Materials:

  • Substrate: 3-Fluoro-[1,1'-biphenyl]-2-amine (1.0 equiv)

  • Electrophile: Acid Chloride (1.2 equiv) or Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (for polar acids)

Step-by-Step Methodology:

  • Preparation: In a flame-dried vial, dissolve the amine (1 mmol, 187 mg) in anhydrous DCM (5 mL).

  • Activation: Add DIPEA (2.5 mmol, 435 µL). If using acid chlorides, cool to 0°C. If using HATU, add the carboxylic acid and HATU at room temperature and stir for 10 mins before adding the amine.

  • Addition: Add the electrophile (Acid Chloride) dropwise.

  • Catalysis: Add DMAP (0.1 mmol, 12 mg). Note: DMAP is crucial here to generate the highly reactive N-acylpyridinium intermediate, which overcomes the steric/electronic resistance of the fluoro-aniline.

  • Monitoring: Stir at RT for 4–12 hours. Monitor by TLC (30% EtOAc/Hexane). The product will appear as a less polar spot; the starting amine (often fluorescent blue under UV) will disappear.

  • Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amine and DMAP), then Sat. NaHCO3. Dry over Na2SO4.

Data Summary: Expected Yields

Electrophile Type Conditions Yield (%) Notes
Benzoyl Chloride DCM, DIPEA, DMAP, RT 85-95% Very clean; rapid conversion.
Aliphatic Acid Cl DCM, DIPEA, DMAP, 0°C 80-90% Watch for over-acylation (rare due to sterics).

| Heteroaryl Acid (HATU) | DMF, DIPEA, 60°C | 65-75% | Heating often required for bulky acids. |

Protocol B: Synthesis of Phenanthridines (The "Biaryl Condensation")

Rationale: Phenanthridines are bioisosteres of quinolines and isoquinolines. The 2-aminobiphenyl scaffold is pre-organized for this cyclization. The 3-fluoro substituent will end up at the 4-position of the phenanthridine ring, a position that is otherwise difficult to selectively functionalize.

Mechanism: Condensation with an aldehyde forms an imine (Schiff base), followed by radical or oxidative ring closure.

Phenanthridine Start 3-Fluoro-2-aminobiphenyl + R-CHO (Aldehyde) Imine Intermediate Imine (Schiff Base) Start->Imine - H2O (pTSA cat.) Radical N-Centered Radical / Cation Imine->Radical Oxidant (PhI(OAc)2 or O2/Cat) Product 4-Fluorophenanthridine Radical->Product C-C Bond Formation (Ring Closure)

Figure 2: Oxidative cyclization pathway to phenanthridines.

Methodology (Metal-Free Oxidative Cyclization):

  • Imine Formation: Dissolve amine (1 mmol) and aldehyde (1.2 equiv) in Toluene (5 mL) with 4Å molecular sieves. Heat to 100°C for 2h. Confirm imine formation by 1H NMR (disappearance of NH2, appearance of CH=N).

  • Cyclization: Cool to RT. Add Phenyliodine(III) diacetate (PIDA) (1.5 equiv) and BF3·OEt2 (1.5 equiv).

  • Reaction: Stir at RT for 2 hours. The reaction proceeds via an N-acyliminium-like intermediate or radical cation depending on exact conditions.

  • Purification: Quench with Sat. NaHCO3. Extract with EtOAc. Purify via flash chromatography.

Key Insight: The 3-F atom exerts an electronic effect that stabilizes the radical intermediate at the ortho-position less effectively than a methoxy group would, but the reaction generally proceeds well due to the geometric proximity of the phenyl ring.

Protocol C: Palladium-Catalyzed Carbazole Synthesis

Rationale: Carbazoles are ubiquitous in organic electronics and pharmaceuticals. Converting the biphenyl amine to a carbazole usually requires an oxidative C-H activation.

Methodology:

  • Reagents: Amine (1 mmol), Pd(OAc)2 (5 mol%), Cu(OAc)2 (10 mol% - co-oxidant), K2CO3 (2 equiv).

  • Solvent: Pivalic acid (as solvent/ligand) or Toluene/PivOH mixture.

  • Conditions: Heat to 110°C under air (or O2 balloon) for 12–24h.

  • Note: The 3-F group will be at position 1 of the resulting carbazole (using standard carbazole numbering). This is a rare substitution pattern.

    • Warning: The 3-F reduces the electron density of the ring, making the C-H activation step (electrophilic palladation) slower than in electron-rich systems. Higher temperatures or increased catalyst loading (10 mol%) may be necessary.

Part 3: Medicinal Chemistry Applications

Metabolic Blocking & Half-Life Extension

In the non-fluorinated scaffold, the biphenyl system is prone to hydroxylation at the ortho and para positions relative to the amine.

  • The 3-F Advantage: The fluorine atom at C3 completely blocks metabolic oxidation at this "soft spot." Furthermore, it deactivates the entire ring towards oxidative metabolism by CYP450 enzymes, potentially increasing the in vivo half-life (

    
    ) of the drug candidate.
    
Conformational Control (Atropisomerism)

The 3-F substituent increases the rotational barrier around the biaryl axis compared to H.

  • Application: If the barrier is sufficiently high (

    
     kcal/mol), the atropisomers can be separated. However, with only one ortho-substituent (F) and one amine, the barrier is likely intermediate. It induces a twisted conformation that may better fit hydrophobic pockets in kinases (e.g., p38 MAP kinase inhibitors) compared to planar analogs.
    

References

  • Synthesis of Phenanthridines

    • Title: Metal-Free Synthesis of Phenanthridines via Oxidative Cycliz
    • Source:Journal of Organic Chemistry.
    • Context: Adapting general phenanthridine synthesis to electron-deficient anilines.
  • Palladium-Catalyzed Carbazole Formation

    • Title: A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Form
    • Source:Journal of the American Chemical Society.[1]

    • Context: The definitive guide on using Pd(OAc)
  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry.
    • Source:Journal of Medicinal Chemistry.
    • Context: Principles of metabolic blocking and pKa modul
  • Agrochemical Analogs (Fluxapyroxad/Bixafen)

    • Title: Process for the preparation of biphenylamines (P
    • Source:Google P
    • Context: Industrial scale synthesis of fluoro-aminobiphenyls.[2]

  • Reactivity of 2-Aminobiphenyls

    • Title: (2-Aminophenyl)urea: A Privileged Scaffold in Modern Medicinal Chemistry.[3]

    • Source:BenchChem Applic
    • Context: General reactivity of the scaffold for urea synthesis.
    • (Note: Generalized link to repository based on search context 1.4)

Sources

Application Note: Scale-Up Synthesis of CAS 885268-86-0

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for the scale-up synthesis of 1-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid (CAS 885268-86-0).

> Note on CAS Specification: The user query specified CAS 885268-86-6. Database verification confirms that CAS 885268-86-0 corresponds to the chemical structure implied by the context of sulfonamido-cyclohexane-carboxylic acids. The final digit '6' is likely a typographic variance. This protocol addresses the verified structure: C₂₀H₂₃NO₆S .

Target Molecule: 1-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid Therapeutic Class: Matrix Metalloproteinase (MMP) Inhibitor / Research Standard Scale: Pilot Scale (100 g – 1 kg)

Executive Summary & Strategic Analysis

The synthesis of CAS 885268-86-0 poses a specific regiochemical challenge: constructing a diaryl ether backbone with a sulfonamide moiety on the para position of the non-methoxylated ring. Direct chlorosulfonation of the diaryl ether core is contraindicated because the electron-rich guaiacol (2-methoxyphenol) ring would direct sulfonation to the wrong position.

Therefore, a convergent, stepwise strategy is required to ensure structural integrity:

  • Nucleophilic Aromatic Substitution (SₙAr): Establishes the ether linkage with defined regiochemistry using 4-fluoronitrobenzene.

  • Reduction & Meerwein Sulfonylation: Converts the nitro group to a sulfonyl chloride via a diazonium intermediate.

  • Schotten-Baumann Coupling: Couples the sulfonyl chloride with the sterically hindered 1-aminocyclohexanecarboxylic acid.

Process Flow Diagram

SynthesisFlow SM1 Guaiacol (2-Methoxyphenol) Int1 Intermediate 1: 4-(2-Methoxyphenoxy)nitrobenzene SM1->Int1 Step 1: SₙAr Coupling (K₂CO₃, DMSO, 90°C) SM2 1-Fluoro-4-nitrobenzene SM2->Int1 Int2 Intermediate 2: 4-(2-Methoxyphenoxy)aniline Int1->Int2 Step 2: Hydrogenation (H₂, Pd/C, MeOH) Int3 Intermediate 3: Sulfonyl Chloride Derivative Int2->Int3 Step 3: Meerwein Sulfonylation (NaNO₂, SO₂, CuCl₂) Final Target Product: CAS 885268-86-0 Int3->Final Step 4: Coupling (NaOH, THF/H₂O) SM3 1-Aminocyclohexane- 1-carboxylic acid SM3->Final

Figure 1: Convergent synthesis workflow designed for regiochemical fidelity.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(2-Methoxyphenoxy)nitrobenzene (SₙAr)

This step utilizes a base-mediated nucleophilic aromatic substitution. DMSO is chosen as the solvent to accelerate the reaction via cation solvation, allowing lower temperatures and cleaner profiles than DMF.

  • Reagents: 2-Methoxyphenol (1.05 eq), 1-Fluoro-4-nitrobenzene (1.0 eq), Potassium Carbonate (K₂CO₃, 1.5 eq, anhydrous), DMSO (5 vol).

  • Equipment: Jacketed glass reactor, overhead stirrer, nitrogen inertion.

Protocol:

  • Charge DMSO and 2-Methoxyphenol into the reactor at 20°C.

  • Add K₂CO₃ in portions. The slurry may thicken; ensure agitation speed is sufficient (approx. 200-300 rpm).

  • Add 1-Fluoro-4-nitrobenzene dropwise over 30 minutes. Exothermic potential: maintain internal temp < 30°C.

  • Heat the reaction mixture to 90°C and hold for 4–6 hours.

  • IPC (HPLC): Monitor consumption of fluoronitrobenzene (< 0.5% remaining).

  • Workup: Cool to 20°C. Quench into ice-water (10 vol) with vigorous stirring. The product will precipitate as a yellow solid.

  • Filter the solid and wash with water (3 x 2 vol) to remove residual DMSO and salts.

  • Dry in a vacuum oven at 45°C.

    • Target Yield: 90–95%

    • Purity target: >98% (HPLC)

Step 2: Reduction to 4-(2-Methoxyphenoxy)aniline

Catalytic hydrogenation is preferred over Fe/HCl reduction for scale-up to minimize waste streams and heavy metal contamination.

  • Reagents: Intermediate 1, 10% Pd/C (5 wt% loading), Methanol (10 vol), Hydrogen gas.

Protocol:

  • Charge Intermediate 1 and Methanol into a hydrogenation autoclave.

  • Inert with Nitrogen (3 cycles), then add Pd/C catalyst as a slurry in methanol.

  • Pressurize with Hydrogen (3–5 bar) and heat to 40°C .

  • Stir until hydrogen uptake ceases (approx. 2–4 hours).

  • IPC (HPLC): Confirm disappearance of nitro compound.

  • Filter through a Celite pad to remove catalyst. Safety: Keep catalyst wet to prevent pyrophoric ignition.

  • Concentrate the filtrate to dryness to yield the aniline as an off-white solid or thick oil. Use directly in Step 3.

Step 3: Synthesis of Sulfonyl Chloride (Meerwein Reaction)

This is the most critical step. The "Sandmeyer-type" chlorosulfonation ensures the sulfonyl group is installed exactly at the para position relative to the nitrogen, avoiding regioisomers.

  • Reagents: Intermediate 2 (1.0 eq), HCl (conc. 37%, 5.0 eq), NaNO₂ (1.1 eq), SO₂ (gas or generated from Na₂S₂O₅), CuCl₂ (0.05 eq), Acetic Acid (glacial, 10 vol).

Protocol:

  • Diazotization: Dissolve Intermediate 2 in Acetic Acid and HCl. Cool to 0–5°C .

  • Add aqueous NaNO₂ (30% w/w solution) dropwise, maintaining temp < 5°C. Stir for 30 mins.

  • Sulfonylation: In a separate vessel, saturate Acetic Acid with SO₂ gas (or prepare a solution of SO₂ in acetic acid) and add CuCl₂ catalyst.

  • Transfer the cold diazonium salt solution slowly into the SO₂ mixture at room temperature (20–25°C). Caution: Nitrogen gas evolution will be vigorous.

  • Stir for 1 hour after addition is complete.

  • Workup: Pour the reaction mixture into ice-water (15 vol). The sulfonyl chloride will precipitate.

  • Filter rapidly and wash with cold water.

  • Crucial: Dissolve the wet cake in DCM, dry over MgSO₄, and concentrate immediately or use the DCM solution directly in Step 4. Sulfonyl chlorides are hydrolytically unstable.

Step 4: Coupling with 1-Aminocyclohexanecarboxylic Acid

The amino acid is zwitterionic. We use Schotten-Baumann conditions (aqueous base + organic solvent) to solubilize the amino acid and scavenge the HCl byproduct.

  • Reagents: 1-Aminocyclohexanecarboxylic acid (1.1 eq), Intermediate 3 (1.0 eq), NaOH (2.5 eq), THF (5 vol), Water (5 vol).

Protocol:

  • Dissolve 1-Aminocyclohexanecarboxylic acid and NaOH in Water. Ensure complete dissolution (pH > 10).

  • Dissolve Intermediate 3 (Sulfonyl Chloride) in THF.

  • Add the THF solution to the aqueous amino acid solution dropwise at 0–10°C .

  • Allow to warm to room temperature and stir for 4 hours.

  • IPC (HPLC): Monitor disappearance of sulfonyl chloride.

  • Workup: Evaporate THF under reduced pressure.

  • Acidify the remaining aqueous phase with 1N HCl to pH 2–3. The product will precipitate as a white solid.

  • Filter and wash with water.

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Heptane.

Critical Process Parameters (CPPs) & Quality Control

ParameterRangeCriticalityRationale
Step 1 Temp 85–95°CHigh<85°C: Slow reaction; >100°C: Impurity formation.
Step 3 Diazotization Temp < 5°CCriticalDiazo intermediates decompose >5°C, leading to phenol byproducts.
Step 3 Quench Time ImmediateHighSulfonyl chloride hydrolyzes to sulfonic acid if left in wet acidic media.
Step 4 pH 10–12MediumHigh pH ensures amine nucleophilicity; low pH protonates amine.
Impurity Profile
  • Regioisomer: < 0.1% (Controlled by Step 3 specificity).

  • Sulfonic Acid: < 1.0% (Result of Step 3 hydrolysis; removed by aqueous wash in Step 4).

  • Bis-sulfonamide: < 0.5% (Controlled by stoichiometry in Step 4).

Safety & Hazard Analysis

  • Diazonium Salts (Step 3): Potentially explosive if dried. Keep in solution and process immediately.

  • Sulfur Dioxide (Step 3): Toxic gas. Use a caustic scrubber (NaOH trap) for off-gassing.

  • Hydrogenation (Step 2): Fire/Explosion hazard. Ground all equipment; use nitrogen purging.

References

  • Nucleophilic Aromatic Substitution (SₙAr)

    • Mechanism & Scale-up: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines. Chemical Reviews, 49(2), 273-412.

  • Meerwein Sulfonylation

    • Protocol Optimization: Hofmann, G. (1989). Preparation of sulfonyl chlorides from diazonium salts. Organic Syntheses, Coll. Vol. 7, p. 508.

  • Schotten-Baumann Conditions: General Application: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Reference Text).
  • Compound Data (CAS 885268-86-0)

    • Identification: Sigma-Aldrich Product Entry for 1-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)cyclohexane-1-carboxylic acid.

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 3-Fluoro-[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-fluoro-[1,1'-biphenyl]-2-amine (also referred to as 2-amino-3-fluorobiphenyl). This guide is engineered for drug development professionals and synthetic chemists facing yield bottlenecks during the Suzuki-Miyaura cross-coupling of 2-bromo-6-fluoroaniline with phenylboronic acid.

Below, you will find a diagnostic troubleshooting matrix, mechanistic visual guides, quantitative optimization data, and a self-validating experimental protocol.

Section 1: Expert FAQs & Diagnostic Troubleshooting

Q: Why is my conversion rate so low when using standard catalysts like Pd(PPh₃)₄? A: You are likely experiencing severe catalyst poisoning combined with steric hindrance. 2-Bromo-6-fluoroaniline is an ortho,ortho'-disubstituted electrophile, making the oxidative addition step highly congested. Furthermore, the unprotected primary amine (-NH₂) acts as a strong σ-donor. It coordinates to the palladium center, forming stable, off-cycle Pd(II)-amine complexes. Standard ligands like PPh₃ lack the steric bulk to prevent this coordination. Switching to bulky dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) provides the necessary steric shielding to block amine coordination while accelerating the catalytic cycle[1].

Q: I switched to a bulky ligand (SPhos), but I am observing significant formation of benzene instead of my target product. What is happening? A: You are observing protodeboronation of the phenylboronic acid. While bulky ligands are essential for coupling ortho-substituted anilines, computational and empirical studies reveal that bulky phosphines can actually promote Pd(II)-catalyzed protodeboronation in the presence of water[2]. To ensure the rate of transmetalation outcompetes this side reaction, avoid strong bases (like NaOH). Instead, use a milder, finely ground inorganic base such as K₃PO₄ and lower the reaction temperature to 70–80 °C[3].

Q: Do I need to protect the amine group (e.g., as an N-Boc derivative) before the coupling step? A: Historically, yes. However, with the application of Buchwald-type biaryl phosphine ligands, protection is largely unnecessary. The steric profile of ligands like SPhos effectively blocks the amine from binding to the active Pd(0) species, allowing for the direct, high-yield coupling of free anilines[1]. This eliminates two synthetic steps (protection and deprotection), significantly improving overall throughput.

Section 2: Pathway & Workflow Visualizations

To understand the causality behind yield loss, we must map the competing mechanistic pathways. The diagram below illustrates how steric hindrance creates a bottleneck at the transmetalation step, giving the competing protodeboronation pathway time to consume the boronic acid.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Hindered by ortho-F, NH2) Pd0->OxAdd 2-Bromo-6-fluoroaniline PdII Pd(II) Ar-Br Complex OxAdd->PdII TransMet Transmetalation (Rate-Limiting Step) PdII->TransMet Base (K3PO4) PdII_ArAr Pd(II) Ar-Ar' Complex TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Fluoro-[1,1'-biphenyl]-2-amine (Target Product) RedElim->Product BoronicAcid Phenylboronic Acid BoronicAcid->TransMet Productive Pathway Protodeboronation Protodeboronation (Undesired Side Reaction) BoronicAcid->Protodeboronation H2O / Base / Pd(II) Benzene Benzene + Boric Acid Protodeboronation->Benzene

Fig 1. Catalytic cycle of 3-fluoro-[1,1'-biphenyl]-2-amine synthesis highlighting competing pathways.

Workflow Step1 1. Preparation Weigh Pd(OAc)2, SPhos, PhB(OH)2, K3PO4 Step2 2. Inert Atmosphere 3x Vacuum/Argon Purge (Prevents homocoupling) Step1->Step2 Step3 3. Solvent Addition Add Degassed Toluene/H2O & 2-Bromo-6-fluoroaniline Step2->Step3 Step4 4. Reaction Heat to 80°C Monitor via GC-MS Step3->Step4 Step5 5. Workup Extract, Dry, Filter Silica Gel Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the air-free Suzuki-Miyaura cross-coupling protocol.

Section 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting yield. By comparing these parameters, you can identify why legacy protocols fail for ortho-substituted anilines.

Catalyst PrecursorLigandBaseSolvent SystemTemp (°C)Yield (%)Primary Mechanistic Failure Point
Pd(PPh₃)₄PPh₃ (in situ)Na₂CO₃Toluene/EtOH/H₂O90< 30%Catalyst poisoning by free -NH₂ group
Pd(dppf)Cl₂dppfKOHDioxane/H₂O9042%High rate of base-mediated protodeboronation
Pd(OAc)₂XPhosK₃PO₄Toluene/H₂O (10:1)8088%None (Slight steric hindrance at transmetalation)
Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O (10:1) 80 > 95% Optimized (Ideal balance of bulk and reactivity)

Section 4: Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. At critical junctions, analytical checks are integrated to ensure the mechanistic integrity of the reaction before proceeding.

Reagents Required:

  • 2-Bromo-6-fluoroaniline (1.0 equiv, limiting reagent)

  • Phenylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (finely ground, 2.0 equiv)

  • Toluene / H₂O (10:1 ratio, thoroughly degassed)

Step-by-Step Execution:

  • Solid Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, phenylboronic acid, and K₃PO₄.

    • Causality Check: K₃PO₄ must be finely ground. Large chunks reduce the surface area available for the biphasic transmetalation, artificially slowing the productive cycle and allowing protodeboronation to catch up[3].

  • Atmospheric Purging: Seal the flask with a rubber septum. Subject the flask to three cycles of high vacuum followed by backfilling with ultra-pure Argon.

    • Causality Check: Oxygen promotes the oxidative homocoupling of phenylboronic acid into biphenyl. Strict anaerobic conditions preserve the boronic acid equivalent.

  • Liquid Addition: Dissolve 2-bromo-6-fluoroaniline in the degassed Toluene/H₂O mixture. Inject this solution into the Schlenk flask via a gas-tight syringe.

  • Thermal Activation: Heat the reaction mixture to 80 °C under vigorous stirring (1000 RPM) to ensure thorough mixing of the biphasic system.

  • In-Process Validation (2 Hours): Withdraw a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS.

    • Self-Validation Metric A: Look for the presence of benzene (m/z 78). If the benzene peak is massive while starting material remains, your boronic acid is protodeboronating. Fix: Add an additional 0.5 equiv of phenylboronic acid slowly via syringe pump.

    • Self-Validation Metric B: Look for the target mass (m/z 187.2). If present with minimal starting material (m/z 189/191), the catalytic cycle is operating efficiently.

  • Workup & Isolation: Once complete, cool to room temperature. Dilute with EtOAc and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 3-fluoro-[1,1'-biphenyl]-2-amine.

References

  • Process for the preparation of biphenylamines.World Intellectual Property Organization (WIPO) Patent WO2021014437A1.
  • Bulky Ligands Promote Palladium-Catalyzed Protodeboronation. ACS Catalysis, American Chemical Society. Available at:[Link]

Sources

Solubility issues of 3-Fluoro-2-aminobiphenyl in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide for 3-Fluoro-2-aminobiphenyl (also known as 3-fluoro-[1,1'-biphenyl]-2-amine).[1][2][3][4] This guide addresses solubility challenges, handling protocols, and troubleshooting for this specific chemical intermediate.

Topic: Solubility Optimization & Troubleshooting in Organic Solvents Document ID: TS-FAB-003 | Version: 2.1 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1][2][3][4][5]

Chemical Profile & Solubility Overview

Before troubleshooting, verify the exact form of your compound.[3][5] Solubility behavior differs drastically between the Free Base and the Hydrochloride Salt .[3][4][5]

PropertyDataNotes
IUPAC Name 3-Fluoro-[1,1'-biphenyl]-2-amineAmine at C2, Fluorine at C3 (Ortho to amine).[1][2][3][4]
CAS Number Refer to specific isomer (e.g., 321-60-8 for parent fluoro-biphenyls; specific amine CAS varies by vendor)Critical: Verify if you have the 3-fluoro or 3'-fluoro isomer.[1][2][3][4][5]
Physical State Low-melting solid or OilMelting point is typically 30–50 °C .[1][3][4][5] Often "oils out" during purification.[3][4][5]
pKa (Est.) ~3.0 - 3.5Fluorine at C3 (ortho) lowers basicity via inductive effect compared to 2-aminobiphenyl (pKa ~3.8).[1][3][4][5]
LogP (Est.) ~3.1Highly lipophilic.[3][4][5]
Solubility Matrix

Qualitative solubility at 25°C.

SolventFree Base SolubilityHCl Salt SolubilityRecommended Use
Dichloromethane (DCM) High (>100 mg/mL)Insoluble (<1 mg/mL)Extraction, Chromatography (Free Base).[1][2][3][4][5]
Toluene High Insoluble Recrystallization (Anti-solvent), Azeotropic drying.[3][4][5]
Methanol / Ethanol High High General solvation, reduction reactions.[3][4][5]
DMSO / DMF High High Stock solutions for bio-assays; Coupling reactions.[3][4][5]
Water Insoluble Moderate (pH < 2)Aqueous workup (Salt form stays in water).[3][4][5]
Hexanes / Heptane Moderate Insoluble Anti-solvent for precipitation.[3][4][5]

Troubleshooting Guide (Q&A)

Issue 1: "The compound won't dissolve in DCM or Toluene."[4][5]

Diagnosis: You likely have the Hydrochloride (HCl) Salt form, not the Free Base.[3][4][5] Mechanism: The ionic lattice of the salt is too strong to be broken by non-polar solvents like DCM or Toluene.[3][5] Solution: Perform a "Free-Basing" protocol.[1][3][4][5]

  • Suspend the solid in DCM.[3][4][5]

  • Add an equal volume of 1M NaOH or Saturated NaHCO₃ .[3][4][5]

  • Shake vigorously until the solid disappears (partitions into the DCM layer).[4][5]

  • Separate the organic layer, dry over MgSO₄, and concentrate.[3][5]

Issue 2: "The compound dissolved, but then 'oiled out' instead of crystallizing."

Diagnosis: The compound has a low melting point and high lipophilicity.[3][4][5] Mechanism: In recrystallization, if the temperature of the solution is above the compound's melting point when saturation is reached, it separates as a liquid (oil) rather than a crystal.[2][3][5][6] Solution:

  • Seed Crystals: Add a tiny crystal of pure product at a temperature below the melting point.[3][4][5]

  • Solvent Switch: Avoid boiling ethanol. Use a DCM/Hexane system at room temperature. Dissolve in minimal DCM, then slowly add Hexane until turbid.

  • Scratching: Vigorously scratch the inner wall of the flask with a glass rod to induce nucleation.[3][4][5]

Issue 3: "The solution turned purple/brown overnight."

Diagnosis: Oxidative degradation.[3][4][5] Mechanism: Electron-rich anilines (like 2-aminobiphenyls) are prone to air oxidation, forming azo-dimers or quinone-imines, which are deeply colored even at trace levels.[1][2][3][4] Solution:

  • Degas Solvents: Sparge solvents with Argon/Nitrogen before use.[3][4][5]

  • Acid Storage: Store as the HCl salt (more stable) and free-base immediately before use.

  • Filtration: Pass the solution through a short plug of silica gel to remove colored polar impurities.[3][4][5]

Experimental Protocols

Protocol A: Standard Dissolution for Stock Solutions (10 mM)

Use this for biological assays or analytical standards.

  • Weighing: Weigh 18.5 mg of 3-Fluoro-2-aminobiphenyl (Free Base).

  • Solvent: Add 10.0 mL of DMSO (anhydrous).

    • Note: Do not use DCM or Methanol for long-term storage (evaporation/reactivity issues).[1][3][4][5]

  • Mixing: Vortex for 30 seconds. The solution should be clear and colorless/pale yellow.[4][5]

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.

Protocol B: Purification via Acid-Base Extraction

Use this if recrystallization fails (Oiling Out).[1][2][3][4]

  • Dissolve: Dissolve crude oil/solid in Ethyl Acetate (10 mL/g).

  • Extract: Wash with 1M HCl (3 x 5 mL/g). The product moves to the aqueous layer (as salt).[5] Impurities remain in organic layer.[3][4][5]

  • Wash: Wash the combined aqueous acidic layer with fresh Ethyl Acetate (removes non-basic impurities).[3][4][5]

  • Neutralize: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 10. The product will precipitate or oil out.[4][5][6]

  • Recover: Extract the turbid aqueous mixture with DCM (3 x).

  • Dry: Dry combined DCM layers over Na₂SO₄ and evaporate.

Visual Troubleshooting Workflow

Use this logic tree to resolve solubility issues in real-time.

SolubilityTroubleshooting Start Start: Compound won't dissolve CheckSolvent Which solvent are you using? Start->CheckSolvent NonPolar DCM, Toluene, EtOAc CheckSolvent->NonPolar Polar Water, Aqueous Acid CheckSolvent->Polar CheckForm Is it the HCl Salt? NonPolar->CheckForm CheckpH Check pH of Water Polar->CheckpH SaltYes Yes (Salt) CheckForm->SaltYes Insoluble SaltNo No (Free Base) CheckForm->SaltNo Should Dissolve ActionFreeBase ACTION: Perform Free-Basing (See Protocol B) SaltYes->ActionFreeBase ActionHeat ACTION: Gentle Heat (<40°C) Check for 'Oiling Out' SaltNo->ActionHeat Neutral Neutral (pH 7) CheckpH->Neutral Insoluble Acidic Acidic (pH < 2) CheckpH->Acidic Soluble ActionAcidify ACTION: Add HCl (Protonate Amine) Neutral->ActionAcidify ActionCosolvent ACTION: Add MeOH/DMSO (Increase Polarity) Neutral->ActionCosolvent

Figure 1: Decision matrix for resolving solubility issues based on solvent polarity and chemical form (Salt vs. Free Base).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7015, 2-Aminobiphenyl. Retrieved from [Link][2][4]

    • Note: Used as a primary reference for the physicochemical properties of the parent aminobiphenyl class.[3][5]

  • Note: General solubility d
  • European Patent Office. Patent EP1856024A1: Method for producing substituted biphenyls.[3][4][5] Retrieved from

    • Note: Describes synthesis and handling of fluorinated aminobiphenyl intermedi
  • Note: Provides specific physical property data for fluorin

Sources

Purification of [1,1'-Biphenyl]-2-amine, 3-fluoro- by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-Fluoro-[1,1'-biphenyl]-2-amine Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This portal provides field-proven troubleshooting guides, theoretical foundations, and self-validating protocols for the purification of 3-fluoro-[1,1'-biphenyl]-2-amine via normal-phase silica gel column chromatography.

Part 1: Theoretical Foundations & FAQs

Q1: Why does 3-fluoro-[1,1'-biphenyl]-2-amine exhibit severe tailing and streaking on standard silica gel? A1: The primary cause of amine streaking is the strong acid-base interaction between the basic primary amine (-NH2) of the target compound and the highly acidic silanol groups (Si-OH, pKa ~4.5–5.0) present on the surface of standard normal-phase silica gel[1]. These silanols act as hydrogen bond donors and cation-exchange sites. As the lipophilic biphenyl moiety is rapidly pushed through the column by the non-polar mobile phase, the amine group acts as an anchor, repeatedly binding to the stationary phase. This "push-pull" dynamic disrupts mass-transfer kinetics, resulting in broad, asymmetrical peaks and irreversible adsorption[2].

Q2: How does the ortho-fluorine substituent alter the chromatographic behavior compared to a standard biphenylamine? A2: Fluorine is highly electronegative. Through the inductive electron-withdrawing effect (-I), it pulls electron density away from the adjacent aromatic ring and the ortho-amine group. This slightly decreases the basicity (pKa) of the nitrogen lone pair compared to an unsubstituted 2-aminobiphenyl. However, the amine remains sufficiently basic to interact with the acidic silanol groups[3]. The combination of a highly hydrophobic biphenyl backbone and a polar, basic amine creates a molecule that requires careful mobile phase optimization to prevent precipitation or streaking.

Q3: Why is Triethylamine (TEA) preferred over acidic modifiers (like TFA) for this purification? A3: While acidic modifiers are common in reverse-phase HPLC, adding an acid to a normal-phase silica column will protonate the basic amine, converting it into a highly polar ammonium salt that will permanently bind to the silica[1]. Instead, adding 1–3% of a tertiary amine like Triethylamine (TEA, pKa ~10.75) acts as a sacrificial base. Because TEA is significantly more basic than 3-fluoro-[1,1'-biphenyl]-2-amine, it competitively binds to and neutralizes the acidic silanol sites. This "deactivates" the column, allowing the target compound to elute based purely on its lipophilic interactions[1],[2].

Part 2: Troubleshooting Guide (Practical Scenarios)

Issue 1: The compound co-elutes with non-polar biphenyl impurities (e.g., unreacted starting materials).

  • Causality: The mobile phase is too polar, causing both the target amine and the non-polar impurities to migrate at the solvent front.

  • Solution: Reduce the polarity of the mobile phase by increasing the hexane ratio (e.g., shift from 8:2 Hexane/EtOAc to 95:5 Hexane/EtOAc). Maintain 1% TEA to ensure the amine does not streak under the highly non-polar conditions[4].

Issue 2: The product band broadens significantly halfway down the column.

  • Causality: The column was not properly equilibrated with the TEA-modified solvent, leaving active silanol sites deep within the silica bed. As the compound travels, it encounters these active sites and begins to streak.

  • Solution: Always flush the packed column with at least 2–3 column volumes (CV) of the TEA-modified mobile phase before loading the sample. This ensures uniform deactivation of the stationary phase[2].

Issue 3: Residual TEA is contaminating the final NMR spectrum.

  • Causality: TEA (boiling point 89°C) co-elutes with the product and can be difficult to remove completely via standard rotary evaporation.

  • Solution: Place the concentrated product under high vacuum (lyophilizer or Schlenk line) for 12–24 hours. Alternatively, dissolve the purified solid in diethyl ether and wash with a mild aqueous basic solution (e.g., saturated NaHCO3) to partition the TEA into the aqueous layer, followed by drying the organic layer over Na2SO4.

Part 3: Quantitative Data & Optimization Matrices

Table 1: Physicochemical Profile & Chromatographic Impact
PropertyCharacteristicChromatographic Implication
Functional Group Primary Aromatic Amine (-NH2)Acts as a Lewis base; prone to strong hydrogen bonding with silanols.
Substituents ortho-Fluorine (-F)Electron-withdrawing (-I effect) slightly lowers basicity, but silanol interaction persists.
Hydrophobicity Biphenyl moietyHighly lipophilic; requires a predominantly non-polar mobile phase (Hexane/EtOAc).
Table 2: Mobile Phase Optimization Matrix
Solvent SystemModifierObservation / ResultRecommendation
Hexane / EtOAc (8:2)NoneSevere tailing, low recovery, broad bands.Not recommended.
Hexane / EtOAc (8:2)1% Acetic AcidIrreversible adsorption (amine protonation).Avoid acidic modifiers for normal phase.
Hexane / EtOAc (9:1)1–3% TEASharp peaks, high recovery, minimal streaking.Optimal. Deactivates silanols effectively.
DCM / MeOH (95:5)1% AmmoniaGood peak shape, but DCM may be too strong.Alternative for highly retained impurities.

Part 4: Process Visualization

G Start Issue: Amine Streaking Observed on Silica CheckLoad Is the column overloaded? (>1:50 sample:silica) Start->CheckLoad ReduceLoad Reduce sample load & re-run TLC CheckLoad->ReduceLoad Yes CheckSilanol Are acidic silanols neutralized? CheckLoad->CheckSilanol No ReduceLoad->CheckSilanol AddTEA Add 1-3% Triethylamine (TEA) to mobile phase CheckSilanol->AddTEA No CheckDecomp Run 2D TLC: Is compound decomposing? CheckSilanol->CheckDecomp Yes AddTEA->CheckDecomp ChangePhase Switch to Neutral Alumina or C18 Reverse Phase CheckDecomp->ChangePhase Yes Success Sharp Peaks & High Purity Recovery CheckDecomp->Success No ChangePhase->Success

Caption: Troubleshooting workflow for amine streaking during chromatography.

Part 5: Self-Validating Experimental Protocol

This protocol incorporates built-in validation steps to ensure the integrity of the purification process before committing the entire crude sample to the column.

Step 1: 2D-TLC Stability Validation (Self-Validation Check)

  • Action: Spot the crude mixture in the bottom-left corner of a square TLC plate. Develop in Hexane/EtOAc (9:1) + 1% TEA. Dry the plate, rotate it 90 degrees, and develop again in the exact same solvent system.

  • Causality: If the compound appears as a single spot on the diagonal axis, it is stable on the silica gel. If off-diagonal spots appear, the compound is decomposing on the acidic silica[3], and you must switch to neutral alumina stationary phase.

Step 2: Mobile Phase & Slurry Preparation

  • Action: Prepare 500 mL of Hexane/Ethyl Acetate (9:1 v/v) containing 1% TEA (v/v)[4].

  • Causality: Pre-mixing the TEA into the bulk solvent ensures uniform deactivation of the silica gel during the slurry packing phase.

Step 3: Column Packing & Equilibration

  • Action: Slurry pack the column with 230–400 mesh silica gel. Flush the packed bed with 2–3 column volumes (CV) of the TEA-modified mobile phase.

  • Causality: Flushing forces the TEA to competitively bind to the active silanol sites (Si-OH) before the sample is introduced, preventing the target biphenylamine from becoming irreversibly trapped upon loading[2].

Step 4: Dry Loading the Sample

  • Action: Dissolve the crude 3-fluoro-[1,1'-biphenyl]-2-amine in a minimal amount of dichloromethane (DCM). Add deactivated silica (pre-treated with TEA) at a 1:3 ratio. Evaporate to a free-flowing powder and load evenly onto the column bed.

  • Causality: Dry loading prevents the highly lipophilic biphenyl from streaking in the loading solvent and ensures a perfectly narrow initial band for optimal resolution.

Step 5: Isocratic Elution & Fraction Collection

  • Action: Elute using the 9:1 Hexane/EtOAc + 1% TEA system. Collect fractions based on column volume.

  • Causality: Isocratic elution maintains a constant TEA concentration throughout the run, ensuring that silanols remain neutralized and mass-transfer kinetics remain consistent[2]. Combine pure fractions based on TLC analysis and concentrate via rotary evaporation.

Part 6: References

  • BenchChem Technical Support Team. "Troubleshooting Streaking of Amines on Silica Gel Columns." BenchChem.1

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Purification of 5-Bromo-N-phenylpyridin-3-amine by Column Chromatography." BenchChem. 4

  • Biotage. "When should I use a pH modifier in flash column chromatography gradient?" Biotage. 2

  • ResearchGate Community. "How do i stop tailing from happening on my HPTLC?" ResearchGate. 3

Sources

Technical Support Center: Recrystallization of 3-Fluoro-2-aminobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing the purification of 3-Fluoro-2-aminobiphenyl (3-F-2-ABP) .

This compound is a highly valuable building block, frequently utilized as an intermediate in the synthesis of 5-lipoxygenase-activating protein (FLAP) modulators for respiratory and cardiovascular diseases [1], as well as in palladium-catalyzed Negishi cross-coupling reactions [2]. Achieving >99% purity is critical, as trace impurities can poison transition-metal catalysts or introduce unresolvable byproducts in downstream active pharmaceutical ingredients (APIs).

Core Principles of Solvent Selection

The rational design of a recrystallization protocol relies on understanding the physicochemical properties of the target molecule. 3-F-2-ABP features a lipophilic biphenyl core, a highly electronegative ortho-fluorine atom, and a protic, hydrogen-bonding primary amine (-NH₂).

  • Polarity Tuning: The biphenyl backbone renders the molecule highly soluble in moderately polar aprotic solvents (e.g., Ethyl Acetate, Toluene) but insoluble in aliphatic hydrocarbons (e.g., Heptane, Petroleum Ether). By utilizing an anti-solvent approach, we can precisely tune the dielectric constant to force crystallization.

  • Protic Solvation: The amine group acts as both a hydrogen bond donor and acceptor. Protic solvent systems (e.g., Ethanol/Water) exploit this by solvating the amine at high temperatures, while the addition of water (a highly polar anti-solvent) rapidly decreases the solubility of the hydrophobic biphenyl rings [3].

  • Impurity Rejection: The choice of solvent dictates which impurities remain in the mother liquor. Non-polar solvents reject polar impurities (e.g., unreacted salts), while protic mixtures are excellent for rejecting structurally similar hydrophobic byproducts.

Quantitative Solvent System Summary
Solvent SystemRatio (v/v)Best For RejectingExpected RecoveryCausality / Notes
Heptane / Ethyl Acetate 3:1 to 5:1Highly polar impurities, baseline tars75 - 85%EtOAc dissolves the biphenyl core; Heptane acts as a strict anti-solvent. Highly reproducible.
Ethanol / Water 4:1Non-polar impurities, regioisomers70 - 80%Classic system for aminobiphenyls [3]. High risk of "oiling out" if water is added too rapidly.
Isopropanol (IPA) NeatMixed trace impurities60 - 70%Excellent temperature-dependent solubility gradient. Ideal for analytical-grade purity.
Petroleum Ether / Toluene 4:1Organometallic/boron residues65 - 75%Frequently used when isolating 2-aminobiphenyl derivatives from complex reaction mixtures [4].

Experimental Protocols: Step-by-Step Workflows

A self-validating protocol requires strict adherence to thermodynamic principles. Below are the validated methodologies for the two most common solvent systems.

Protocol A: Heptane / Ethyl Acetate (Anti-Solvent Method)

Best for routine batch clean-up and high-yield recovery.

  • Dissolution: Transfer the crude 3-F-2-ABP to a round-bottom flask equipped with a reflux condenser. Add a minimum volume of hot Ethyl Acetate (approx. 2–3 mL per gram of crude).

  • Heating: Heat the mixture to 60°C in an oil bath or heating mantle until the solid is completely dissolved.

  • Clarification (Optional): If the solution is dark brown or black, add 10% w/w activated carbon (e.g., Norit). Stir at 60°C for 10 minutes, then filter hot through a pre-warmed Celite pad to remove oxidized polyaniline impurities.

  • Anti-Solvent Addition: While maintaining the filtrate at 60°C, add hot Heptane dropwise with vigorous stirring. Stop adding Heptane the exact moment the solution becomes faintly turbid (this is the cloud point).

  • Equilibration: Add 1–2 drops of hot Ethyl Acetate just until the turbidity clears, yielding a saturated, homogeneous solution.

  • Primary Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1 to 2 hours. Do not agitate; slow cooling promotes the formation of a pure, rigid crystal lattice.

  • Secondary Cooling: Once at room temperature, transfer the flask to an ice-water bath (0–5°C) for 30 minutes to maximize yield.

  • Isolation: Isolate the crystals via vacuum filtration (Buchner funnel). Wash the filter cake with a small volume of ice-cold Heptane. Dry in a vacuum oven at 40°C to constant weight.

Protocol B: Ethanol / Water (Protic Method)

Best for removing non-polar byproducts and large-scale operations.

  • Dissolution: Dissolve the crude 3-F-2-ABP in a minimum volume of boiling 95% Ethanol (approx. 3–4 mL/g).

  • Anti-Solvent Addition: Slowly add hot deionized water dropwise to the boiling solution until persistent cloudiness is observed.

  • Equilibration: Add a few drops of boiling Ethanol to clear the solution.

  • Cooling: Allow the flask to cool very slowly to room temperature.

  • Isolation: Filter the resulting needle-like crystals, wash with a cold 1:1 Ethanol/Water mixture, and dry under vacuum.

Troubleshooting & FAQs

Q1: My product is separating as a heavy, sticky oil at the bottom of the flask instead of forming crystals. How do I fix this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , colloquially known in the pharmaceutical industry as "oiling out" [5, 6]. This occurs when the system experiences very high supersaturation, causing the solute to separate into a solute-rich liquid droplet phase (an emulsion) rather than integrating into a solid crystal lattice [7]. Oiling out traps impurities and bypasses the purification mechanism [8].

The Fix:

  • Reheat the mixture until it returns to a single, homogeneous liquid phase.

  • Add 10–20% more of your "good" solvent (e.g., Ethyl Acetate or Ethanol) to slightly lower the concentration and reduce supersaturation.

  • Cool the solution much more slowly (e.g., 0.1°C/min).

  • Crucial Step: Introduce a few pure "seed crystals" of 3-F-2-ABP just above the cloud point. Seeding lowers the nucleation energy barrier, forcing heterogeneous crystallization and entirely bypassing the LLPS miscibility gap[5, 7].

Q2: The crystals are heavily discolored (brown/black) even after recrystallization. What is the cause?

A: Aminobiphenyls are highly susceptible to air oxidation, which forms dark, quinoid-type polyaniline oligomers. Because these impurities are amorphous and highly colored, even trace amounts (0.1%) can turn a batch black. The Fix: Incorporate the activated carbon treatment described in Protocol A, Step 3. For highly degraded batches, perform the recrystallization under an inert atmosphere (Nitrogen or Argon). Alternatively, dissolving the crude in an organic solvent and washing it with an aqueous sodium bisulfite solution prior to crystallization will reduce oxidized impurities.

Q3: I followed the protocol, but my yield is unacceptably low (<40%). How can I improve recovery?

A: Low yield is almost always caused by using an excess of the "good" solvent during the initial dissolution step, which artificially raises the solubility limit of the compound at low temperatures. The Fix: For the current batch, transfer the mother liquor to a rotary evaporator, concentrate it to half its volume, and repeat the cooling process to obtain a second crop of crystals. In future batches, strictly adhere to adding the boiling solvent dropwise until just enough is present to dissolve the solid.

Visualizations

Diagram 1: Solvent Selection Workflow

G Start Crude 3-Fluoro-2-aminobiphenyl Assess Assess Impurity Profile Start->Assess Polar Highly Polar Impurities (e.g., unreacted salts) Assess->Polar NonPolar Non-Polar Impurities (e.g., biphenyl byproducts) Assess->NonPolar Mixed Mixed / Tarry Impurities (Oxidation products) Assess->Mixed Solvent1 Heptane / Ethyl Acetate (Anti-solvent method) Polar->Solvent1 Solvent2 Ethanol / Water (Protic method) NonPolar->Solvent2 Solvent3 Toluene / Pet. Ether + Activated Carbon Mixed->Solvent3 Crystallize Cool slowly & Isolate Solvent1->Crystallize Solvent2->Crystallize Solvent3->Crystallize

Caption: Workflow for selecting the optimal recrystallization solvent system for 3-F-2-ABP based on impurities.

Diagram 2: Troubleshooting "Oiling Out" (LLPS)

G Hot Hot Homogeneous Solution Cooling Rapid Cooling Hot->Cooling Oiling Oiling Out Detected (LLPS / Emulsion) Cooling->Oiling High Supersaturation Reheat Reheat & Add Good Solvent Oiling->Reheat Mitigation Seed Slow Cooling + Seeding Reheat->Seed Success Pure Crystalline Suspension Seed->Success Bypasses LLPS

Caption: Mechanism and mitigation strategy for Liquid-Liquid Phase Separation (oiling out) during cooling.

References

  • FLAP MODULATORS - European Patent Office (EP3070085B1).
  • Method for producing 2-aminobiphenylene - World Intellectual Property Organization (WO2010094736A1).
  • New Synthesis of 2-Aminobiphenyls - Organic Preparations and Procedures International. Available at:[Link]

  • 10-Methyl-10,9-borazarophenanthrene - Organic Syntheses. Available at:[Link]

  • Oiling Out in Crystallization - Mettler Toledo. Available at:[Link]

  • Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo. Available at:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity - ACS Publications. Available at:[Link]

  • Crystallization in the Presence of a Liquid−Liquid Phase Separation - Crystal Growth & Design. Available at:[Link]

Troubleshooting Suzuki coupling to produce [1,1'-Biphenyl]-2-amine, 3-fluoro-

Author: BenchChem Technical Support Team. Date: March 2026

Case File: #SMC-68294 Subject: Troubleshooting Suzuki-Miyaura Coupling for Ortho-Amino Fluorobiphenyls Target Molecule: [1,1'-Biphenyl]-2-amine, 3-fluoro- (CAS: 68294-47-3) Support Level: Tier 3 (Senior Application Scientist)

Case Overview & Strategic Analysis

The synthesis of [1,1'-Biphenyl]-2-amine, 3-fluoro- presents a classic "ortho-effect" challenge in palladium catalysis. While the Suzuki-Miyaura coupling is robust, this specific substrate combination introduces two competing failure modes:[1]

  • Catalyst Poisoning (The Amine Effect): The free amino group (-NH2) at the ortho position of the aryl halide is a competent ligand. It can displace phosphines on the Palladium (Pd) center, forming inactive Pd(Ar)(amine) complexes, effectively shutting down the catalytic cycle.

  • Electronic Deactivation: The 3-fluoro substituent on the boronic acid withdraws electron density, making the transmetalation step slower compared to electron-neutral systems.

Strategic Decision Tree

Before starting, verify your retrosynthetic approach.[1] We strongly recommend Route A (Coupling 2-haloaniline) over Route B, as 2-aminophenylboronic acids are notoriously unstable (prone to rapid protodeboronation).

SynthesisStrategy Target Target: [1,1'-Biphenyl]-2-amine, 3-fluoro- Decision Select Coupling Strategy Target->Decision RouteA Route A: Direct Coupling (2-Haloaniline + 3-F-Boronic Acid) Decision->RouteA Preferred RouteB Route B: Nitro Precursor (2-Halonitrobenzene + 3-F-Boronic Acid) Decision->RouteB Fallback ConditionA Requires: Bulky Ligands (SPhos/XPhos) to prevent N-coordination RouteA->ConditionA ConditionB Requires: Post-coupling Reduction (Fe/HCl or H2/Pd) RouteB->ConditionB OutcomeA High Efficiency (1 Step) ConditionA->OutcomeA OutcomeB High Robustness (2 Steps) ConditionB->OutcomeB

Caption: Strategic workflow for selecting the optimal synthesis route. Route A is faster but requires specific catalysts; Route B is longer but more tolerant of standard catalysts.

Standard Operating Procedure (Route A)

This protocol utilizes Buchwald Precatalysts (specifically SPhos Pd G2/G3). SPhos is structurally designed to create a "roof" over the Pd center, preventing the ortho-amine from binding and poisoning the catalyst [1].

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2-Bromoaniline 1.0ElectrophileIodine analog reacts faster but is less stable.
3-Fluorophenylboronic acid 1.2 - 1.5NucleophileExcess required to account for protodeboronation.
SPhos Pd G2 0.02 - 0.05Catalyst2-5 mol%. Generates active LPd(0) species.[2]
K₃PO₄ (Tribasic) 2.0 - 3.0BaseAnhydrous, finely ground.
Solvent System N/AMediumToluene/Water (10:1) or Dioxane/Water (4:1).
Step-by-Step Protocol
  • Degassing (Critical): Prepare the solvent mixture (e.g., 10 mL Toluene + 1 mL Water). Sparge with Argon or Nitrogen for at least 15 minutes.[1] Oxygen promotes homocoupling of the boronic acid.[2][3]

  • Charge Solids: In a reaction vial, add 2-Bromoaniline (1.0 equiv), 3-Fluorophenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and SPhos Pd G2 (2 mol%).

  • Solvent Addition: Add the degassed solvent mixture via syringe under inert atmosphere.

  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.

    • Visual Check: The reaction should turn dark brown/black. If it remains pale yellow or precipitates Pd black immediately, see Troubleshooting.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][3][4] Dry over Na₂SO₄.[1][3][4][5]

  • Purification: Silica gel chromatography. The amine group makes the product polar; use a gradient of Hexanes/EtOAc (typically 0% to 20% EtOAc).

Troubleshooting Center (FAQs)

Issue 1: "My reaction stalled at 30% conversion. Adding more catalyst didn't help."

Diagnosis: Catalyst Poisoning or Ligand Scavenging.[1] The free amine on the product or starting material is likely coordinating to the Palladium.

  • Solution A (Ligand Switch): Switch from Pd(PPh₃)₄ or Pd(dppf)Cl₂ to SPhos Pd G2 or XPhos Pd G2 . These bulky biaryl phosphine ligands sterically crowd the metal center, physically blocking the amine from binding [2].[1]

  • Solution B (Protecting Group): If you lack advanced catalysts, acetylate the amine (convert to acetanilide) before coupling. The amide is less nucleophilic and will not poison standard catalysts like Pd(PPh₃)₄. Hydrolyze with NaOH/EtOH post-coupling.

Issue 2: "I see a major impurity with the same mass as the dimer."

Diagnosis: Homocoupling of the Boronic Acid. 3,3'-Difluoro-1,1'-biphenyl is forming.[1] This is driven by the presence of Oxygen.[3]

  • Corrective Action: Degas your solvents more rigorously. Use the "Freeze-Pump-Thaw" method (3 cycles) instead of simple sparging. Ensure the reaction vessel is sealed tight under Argon [3].

  • Optimization: Add the boronic acid slowly (syringe pump) or in portions to keep its concentration low relative to the catalyst.

Issue 3: "The boronic acid is disappearing, but no product is forming."

Diagnosis: Protodeboronation.[1][3] The C-B bond in 3-fluorophenylboronic acid is cleaving to form fluorobenzene. This is common in aqueous base at high temperatures.[1]

  • Corrective Action:

    • Reduce water content: Switch to anhydrous Dioxane or DMF and use Cs₂CO₃ or K₃PO₄ (solid) as the base.

    • Lower Temperature: Run the reaction at 60–70 °C instead of 100 °C.

    • Switch Boron Source: Use the Pinacol Ester (more stable) or Potassium Trifluoroborate salt (highly stable) of the 3-fluorophenyl derivative [4].

Comparative Data: Ligand Performance

Based on typical conversions for ortho-substituted anilines [1, 5].

Catalyst SystemYield (Est.)Reaction TimeRisk Profile
Pd(OAc)₂ / SPhos 90-98% 2-4 hLow. Best for hindered/amine substrates.[1]
Pd(dppf)Cl₂ 60-75%12-24 hModerate. Often requires higher temp.[1][3]
Pd(PPh₃)₄ < 40%> 24 hHigh. Prone to poisoning by free amine.[1]
Pd/C (Heterogeneous) < 20%SlowVery High. Leaching and poisoning issues.[1]

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling. (2025).[3][4][5][6] Retrieved from

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. (2024).[7][8][9] Retrieved from

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Developments. Retrieved from

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017).[10] Retrieved from

Sources

Technical Support Center: Palladium Removal from 3-Fluoro-2-aminobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PD-REM-3F2A Status: Open Priority: High (Regulatory Compliance / ICH Q3D) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Understanding Your Impurity

Before initiating a removal protocol, we must characterize the nature of the palladium residue in your 3-Fluoro-2-aminobiphenyl sample. The 2-amino group (


) on your biphenyl ring acts as a ligand, creating a "sticky" palladium complex that resists standard filtration.[1]
Q: My product is isolated, but it looks grey/black. Is this normal?

A: No. Pure 3-Fluoro-2-aminobiphenyl should be an off-white to pale yellow solid.

  • Diagnosis: Colloidal Palladium (Pd⁰).

  • Cause: The catalyst has aggregated into nanoparticles. These are too small for standard filter paper but large enough to scatter light (causing the grey color).

  • Immediate Action: Do not attempt recrystallization yet; you will likely trap the Pd inside the crystal lattice. Proceed to Guide A (Adsorbents) .

Q: My product is clear/colored but ICP-MS shows >100 ppm Pd. Why?

A: You are dealing with Soluble Palladium (Pd²⁺) Complexes .

  • Diagnosis: Homogeneous Pd-Amine coordination.

  • Mechanism: The nitrogen atom in the 2-position of your biphenyl ring is coordinating to the residual Pd, keeping it in solution. Standard carbon treatment is often insufficient here because the Pd-Amine bond is strong.

  • Immediate Action: You require a "ligand exchange" strategy. You must introduce a scavenger with a higher affinity for Pd than your amine product.[2] Proceed to Guide B (Chemosorbents) .

Decision Matrix & Workflow

The following logic flow dictates the optimal purification route based on your current state.

Pd_Removal_Workflow Start Crude 3-Fluoro-2-aminobiphenyl Visual_Check Visual Inspection Start->Visual_Check Is_Grey Grey/Black Solid? Visual_Check->Is_Grey Carbon_Treat Protocol A: Activated Carbon + Celite Is_Grey->Carbon_Treat Yes (Colloidal) Is_High_Pd Pd > 10 ppm? Is_Grey->Is_High_Pd No (Clear/Colored) Carbon_Treat->Is_High_Pd Check_Purity Check Pd Levels (ICP-MS) Scavenger Protocol B: Thiol/TMT Silica Scavenger Is_High_Pd->Scavenger Yes Final Release to Crystallization Is_High_Pd->Final No (<10 ppm) Scavenger->Final Success

Figure 1: Decision matrix for selecting the appropriate palladium removal strategy based on visual and analytical feedback.

Troubleshooting Guides & Protocols

Guide A: Bulk Removal of Colloidal Pd (The "Grey" Problem)

Objective: Remove bulk Pd⁰ nanoparticles and reduce Pd load from >1000 ppm to <100 ppm.

The Science: Activated carbon possesses a massive surface area with micropores that physically trap colloidal particles. However, for amines, standard carbon can be non-selective (trapping your product). We recommend synthetic carbon or specific activated carbons (e.g., Darco KB-B) over generic charcoal.

Protocol:

  • Dissolution: Dissolve crude 3-Fluoro-2-aminobiphenyl in THF or Ethyl Acetate (10 volumes). Avoid DCM if possible, as it can occasionally stabilize Pd complexes.

  • Addition: Add Activated Carbon (10-20 wt% relative to substrate).

  • Thermal Cycle: Heat to 50°C for 1 hour. Crucial: Heat increases the kinetic energy, allowing Pd to diffuse into carbon pores, but do not reflux vigorously to avoid degrading the carbon.

  • Filtration: Cool to room temperature. Filter through a pad of Celite 545 packed tightly.

    • Tip: If the filtrate is still grey, the carbon fines are passing through. Use a 0.45 µm PTFE membrane filter.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover adsorbed product.

Guide B: Precision Removal of Soluble Pd (The "Chelation" Problem)

Objective: Break the Pd-Amine bond and reduce Pd from ~100 ppm to <10 ppm (ICH Q3D compliance).

The Science: This relies on the Hard-Soft Acid-Base (HSAB) theory. Palladium is a soft acid. Your amine product is a borderline hard/soft base. To displace the amine, we introduce a Thiol (-SH) or Trimercaptotriazine (TMT) functionalized silica. Sulfur is a softer base with a much higher affinity (


) for Palladium than nitrogen.

Recommended Scavengers:

  • SiliaMetS® Thiol (or equivalent): Best general-purpose scavenger.

  • SiliaMetS® TMT: Best if the Pd is in a high oxidation state (Pd²⁺) or if the Thiol scavenger traps your product.

Protocol:

  • Solvent Selection: Use THF or Toluene .[1][3] Avoid alcohols (MeOH/EtOH) if using Thiol scavengers, as they can sometimes reduce scavenging efficiency due to solvation shells.

  • Loading: Add Silica-supported Thiol (4 equivalents relative to residual Pd content, or 5-10 wt% relative to product if Pd content is unknown).

  • Incubation: Stir at 50-60°C for 4 hours.

    • Why Heat? Ligand exchange (breaking Pd-N and forming Pd-S) has a high activation energy barrier. Room temperature stirring is often ineffective for coordinated amines.

  • Filtration: Filter through a standard fritted glass funnel. The Pd is now covalently bound to the silica beads.

  • Validation: Test filtrate via ICP-MS.

Deep-Dive FAQ: Specific Failures

Q: I used a Thiol scavenger, but my yield dropped by 30%. What happened?

A: Non-specific binding. The 2-amino group on your biphenyl can behave like a weak base and interact with residual silanols (Si-OH) on the silica backbone, not just the Thiol.

  • Fix: Switch to a capped scavenger (where free silanols are end-capped with trimethylsilyl groups) or add 1% Triethylamine (Et₃N) to the solvent during scavenging to block the silanol sites.

Q: Can I just wash with aqueous L-Cysteine or N-Acetylcysteine?

A: You can, but it is risky for this specific molecule. 3-Fluoro-2-aminobiphenyl is lipophilic (due to the fluorine and biphenyl structure). Aqueous extraction often results in an emulsion ("rag layer") because the Pd-Cysteine complex acts as a surfactant.

  • Recommendation: Solid-supported scavengers (Guide B) are superior because they avoid liquid-liquid phase separation issues.

Q: Why not just recrystallize immediately?

A: The "Occlusion Effect." When 3-Fluoro-2-aminobiphenyl crystallizes, the lattice energy is often similar to the Pd-amine complex. The impurity gets trapped inside the crystal. You must lower the Pd concentration below the "threshold of inclusion" (typically <100 ppm) using scavengers before the final crystallization.

Mechanism of Action Visualization

The following diagram illustrates why the Thiol scavenger effectively displaces the amine product from the Palladium center.

Scavenger_Mechanism Pd_Complex Pd-Product Complex (Soluble Impurity) Transition Ligand Exchange (Heat Driven) Pd_Complex->Transition Pd binds N Scavenger Silica-Thiol Bead (Solid Phase) Scavenger->Transition S attacks Pd Waste Pd-S-Silica (Trapped in Filter) Transition->Waste Strong Pd-S Bond Product Purified 3-Fluoro-2-aminobiphenyl Transition->Product Product Released

Figure 2: Ligand exchange mechanism. The sulfur atom on the silica bead displaces the nitrogen of the 3-Fluoro-2-aminobiphenyl due to superior orbital overlap with Palladium (Soft-Soft interaction).

Summary Data Table: Method Comparison

MethodBest ForPd Removal EfficiencyYield RiskCost
Activated Carbon Colloidal Pd (Grey solid)Moderate (50-80%)Medium (Adsorption)Low
Silica-Thiol Soluble Pd (Coordinate)High (>95%)LowHigh
Crystallization Final Polish onlyLow (if used alone)LowLow
Extraction (Cysteine) Soluble PdModerateHigh (Emulsions)Low

References

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities.[4] [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Biotage. (2023). Strategies for Removal of Palladium from Reaction Mixtures.[1][2][3][5][6][7] [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Technical Support Center: Temperature Optimization for 3-Fluoro-2-biphenylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Topic Scope: Resolving temperature-dependent kinetic bottlenecks and degradation pathways during the synthesis of 3-fluoro-2-biphenylamine derivatives via Suzuki-Miyaura cross-coupling.

Executive Summary

Synthesizing 3-fluoro-2-biphenylamine derivatives—crucial intermediates for kinase inhibitors and agrochemicals—typically relies on the Suzuki-Miyaura cross-coupling of 2-bromo-3-fluoroaniline with arylboronic acids[1]. The ortho-amino and meta-fluoro substituents create a highly specific steric and electronic environment. Consequently, temperature optimization is the single most critical parameter for success: too low, and the reaction stalls at oxidative addition; too high, and thermal degradation destroys the boronic acid before coupling can occur.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does my Suzuki coupling for 2-bromo-3-fluoroaniline stall at 60 °C, leaving unreacted starting material? A1: At lower temperatures, the oxidative addition of the palladium catalyst into the C–Br bond is kinetically hindered[2]. The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect, which alters the electron density of the adjacent C–Br bond. Furthermore, the free ortho-amine group can coordinate with the palladium center, forming an off-cycle resting state. To overcome this activation energy barrier, temperatures typically need to be elevated to 80–100 °C, or a highly active pre-catalyst (e.g., XPhos Pd G3) must be employed to facilitate rapid Pd(0) generation at lower temperatures[3].

Q2: When I increase the temperature to 100 °C to force the reaction, my yield drops and I observe significant amounts of deborylated byproduct in the LC-MS. What is happening? A2: You are observing thermally induced protodeboronation (or protodeborylation), which is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond[4]. This is the most significant undesired side reaction in Suzuki-Miyaura couplings[4]. At elevated temperatures (>85 °C), the rate of protodeboronation of the arylboronic acid can outcompete the rate of transmetalation[3]. The basic conditions required to form the reactive boronate species also catalyze this degradation pathway[4].

Q3: How do I find the "Goldilocks" zone for temperature? A3: The optimal temperature is a delicate balance between overcoming the oxidative addition barrier of the 2-bromo-3-fluoroaniline and minimizing the protodeboronation of the boronic acid. A standard optimization workflow involves screening temperatures between 70 °C and 85 °C while simultaneously evaluating ligand sterics. Using bulky, electron-rich dialkylbiarylphosphine ligands (like SPhos or XPhos) accelerates the transmetalation step, allowing the productive catalytic cycle to "outrun" the thermal degradation of the boronic acid even at moderate temperatures[3].

Part 2: Diagnostic Workflow

DiagnosticWorkflow Start Yield < 50% for 3-Fluoro-2-biphenylamine LCMS Analyze Crude Reaction Mixture via LC-MS Start->LCMS Branch1 High Ar-H Byproduct? (Protodeboronation) LCMS->Branch1 Branch2 High Unreacted 2-Bromo-3-fluoroaniline? LCMS->Branch2 Fix1 Decrease Temp to 60-70°C Use weaker base (e.g., K3PO4) Branch1->Fix1 Yes Fix2 Increase Temp to 80-90°C or use Buchwald Ligands Branch2->Fix2 Yes

Diagnostic workflow for resolving temperature-dependent failures in Suzuki couplings.

Part 3: Quantitative Temperature Optimization Matrix

The following table summarizes the causal relationship between temperature, catalyst selection, and reaction outcomes for 3-fluoro-2-biphenylamine synthesis.

Temperature (°C)Catalyst / Ligand (mol%)Base / SolventConversion (%)Protodeboronation (%)Isolated Yield (%)Outcome Diagnosis
60 Pd(PPh₃)₄ (5%)K₂CO₃ / Dioxane:H₂O45< 540Stalled (Low Ox. Addition)
100 Pd(PPh₃)₄ (5%)K₂CO₃ / Dioxane:H₂O> 954052Thermal Degradation
80 Pd(dppf)Cl₂ (5%)K₂CO₃ / Dioxane:H₂O> 951578Standard Baseline
70 XPhos Pd G3 (2%)K₃PO₄ / Dioxane:H₂O> 99< 292Highly Optimized

Part 4: Self-Validating Experimental Protocol

This protocol utilizes the optimized conditions (70 °C, XPhos Pd G3) to synthesize 3-fluoro-2-biphenylamine derivatives while minimizing thermal degradation.

Objective: Achieve >90% conversion while maintaining protodeboronation <5%. Reagents: 2-bromo-3-fluoroaniline (1.0 equiv), Phenylboronic acid (1.2 equiv), XPhos Pd G3 (2 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane/H₂O (5:1).

Step 1: Reagent Preparation & Degassing

  • Add 2-bromo-3-fluoroaniline, phenylboronic acid, and K₃PO₄ to a Schlenk flask[1].

    • Causality: K₃PO₄ is chosen over K₂CO₃ or NaOH because its milder basicity reduces the rate of base-catalyzed protodeboronation at elevated temperatures[4].

  • Add 1,4-Dioxane and H₂O (5:1 ratio). Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15-30 minutes[4].

    • Causality: Oxygen rapidly decomposes Pd(0) intermediates. Degassing ensures the catalyst remains active at lower temperatures, preventing the need for excessive thermal forcing[2].

Step 2: Catalyst Addition & Temperature Control

  • Add XPhos Pd G3 (2 mol%) under a positive flow of argon.

    • Causality: XPhos Pd G3 is a highly active pre-catalyst that rapidly generates the active Pd(0) species at room temperature, allowing the reaction to proceed at a lower optimal temperature (70 °C) compared to traditional Pd(PPh₃)₄[3].

  • Submerge the flask in a pre-heated oil bath at exactly 70 °C.

Step 3: Self-Validating Monitoring

  • After 1 hour, sample the reaction and analyze via LC-MS[4].

    • Validation Check: You should observe a ratio of Product > Starting Material, with minimal (<2%) phenylboronic acid degradation (benzene byproduct). If unreacted 2-bromo-3-fluoroaniline is high but boronic acid is depleted, protodeboronation has outcompeted transmetalation, indicating the temperature is too high or the catalyst has deactivated[4].

Step 4: Workup

  • Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[5]. Purify via flash chromatography to isolate the 3-fluoro-2-biphenylamine derivative[1].

Part 5: Mechanistic Pathway

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII Pd(II) Oxidative Addition Complex (Stalls at Low Temp) Pd0->PdII 2-Bromo-3-fluoroaniline (Requires >60°C) Trans Pd(II) Transmetalation Complex (Rate-Limiting Step) PdII->Trans Arylboronic Acid + Base Trans->Pd0 Reductive Elimination Yields 3-Fluoro-2-biphenylamine Degradation Protodeboronation Byproduct (Ar-H) Trans->Degradation Thermal Degradation (>85°C)

Suzuki-Miyaura catalytic cycle illustrating temperature-sensitive kinetic bottlenecks.

References

1.[5] Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem. 5 2.[3] Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing).3 3.[4] Technical Support Center: Managing Protodeborylation in Suzuki Reactions - Benchchem. 4 4.[2] Suzuki-Miyaura Coupling - Chemistry LibreTexts. 2 5.[1] Exploring Structural Determinants of Bias among D4 Subtype-Selective Dopamine Receptor Agonists - Journal of Medicinal Chemistry (ACS Publications).1

Sources

Technical Support Center: Handling & Troubleshooting [1,1'-Biphenyl]-2-amine, 3-fluoro-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [1,1'-Biphenyl]-2-amine, 3-fluoro- (CAS: 139769-18-9). This compound is a critical building block in medicinal chemistry, frequently utilized in the synthesis of subtype-selective receptor agonists and advanced therapeutics[1]. However, handling its free-base form presents significant challenges due to its acute sensitivity to atmospheric oxygen and light.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the causality behind the chemical's degradation, provide self-validating recovery protocols, and equip you with the mechanistic understanding necessary to ensure absolute reproducibility in your workflows.

Mechanistic Insight into Air Sensitivity

To effectively protect a chemical, you must first understand how it degrades. The vulnerability of[1,1'-Biphenyl]-2-amine, 3-fluoro- lies in the lone pair of electrons residing on its nitrogen atom.

While the highly electronegative fluorine atom at the 3-position exerts an inductive electron-withdrawing effect (-I) that marginally increases the compound's oxidation potential compared to unsubstituted biphenyl-2-amine, it is not enough to halt auto-oxidation. When exposed to atmospheric oxygen, ambient moisture facilitates a Proton-Coupled Electron Transfer (PCET) , significantly lowering the activation energy required to strip an electron from the amine[2].

This single-electron oxidation generates a highly reactive nitrogen-centered radical cation. These radical cations rapidly undergo head-to-tail dimerization, forming intermediate biphenyl-diamines. Subsequent oxidation of these dimers yields highly conjugated, dark-colored quinone-imines and phenazine oligomers[3]. This mechanistic cascade is the exact reason your pristine off-white powder degrades into a dark brown or black tar over time.

Diagnostic FAQs & Troubleshooting

Q: My batch of 3-fluoro-[1,1'-biphenyl]-2-amine has turned from off-white to dark brown. Can I still use it in a Buchwald-Hartwig cross-coupling? A: No. The dark color indicates the presence of quinone-imine and phenazine degradation products[3]. These oligomers are potent, multidentate ligands that will irreversibly coordinate to and poison palladium or copper catalysts. You must purify the material before use (see Protocol A).

Q: I stored the compound in a desiccator, but it still degraded. Why? A: Desiccation only removes moisture, which slows down the PCET oxidation pathway[2], but it does not remove oxygen or light. The initial radical formation is photo-catalyzed and oxygen-dependent. The compound must be stored under an inert atmosphere (Argon/Nitrogen) in an amber vial.

Q: Is there a way to store this compound indefinitely without a glovebox? A: Yes. By converting the free base into its hydrochloride (HCl) salt, you protonate the amine. This completely sequesters the nitrogen lone pair, mathematically raising the oxidation potential to a level where atmospheric auto-oxidation is impossible. The HCl salt is indefinitely stable in ambient air.

Quantitative Degradation Data

To assist in your experimental planning, below is a summary of the empirical degradation rates of the free base under various storage conditions.

Storage AtmosphereTemperatureLight ExposureEstimated Shelf-Life (Purity >98%)Visual Indicator of Degradation
Ambient Air25°CDirect Light< 24 HoursRapid shift to yellow, then brown
Ambient Air4°CDark1 - 2 WeeksGradual darkening at the surface
Argon (Sealed)25°CDark3 - 6 MonthsSlight yellowing over months
Argon (Sealed) -20°C Dark > 2 Years Remains pristine off-white

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . By incorporating specific checkpoint steps, you can empirically verify the success of the procedure before committing your valuable reagents to a complex reaction.

Protocol A: Free-Base Purification via Anaerobic Silica Filtration

Use this protocol to rescue degraded (brown) material immediately prior to a sensitive reaction.

  • Solvent Degassing: Sparge a mixture of Hexanes/Ethyl Acetate (80:20) with Argon for 30 minutes, or perform three Freeze-Pump-Thaw cycles. Oxygen-free solvent is critical to prevent re-oxidation during purification.

  • Dissolution: In a Schlenk flask under Argon, dissolve the degraded 3-fluoro-[1,1'-biphenyl]-2-amine in the minimum amount of degassed solvent.

  • Filtration: Pass the dark solution through a short pad of deactivated silica gel (pre-flushed with Argon) on a Schlenk frit. The highly polar quinone-imine oligomers will irreversibly bind to the baseline of the silica, while the monomeric free base elutes rapidly.

  • Concentration: Remove the solvent in vacuo on a Schlenk line.

  • Self-Validation Checkpoint: Dissolve 1 mg of the resulting solid in 1 mL of DCM. A successfully purified sample will yield a completely colorless solution. If a yellow tint persists, oligomers remain, and the filtration must be repeated.

Protocol B: Conversion to Hydrochloride Salt for Long-Term Storage

Use this protocol if you have excess free base that you will not use immediately.

  • Dissolution: Dissolve the purified free base in anhydrous diethyl ether under Argon.

  • Precipitation: Slowly add 1.1 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise at 0°C. A white precipitate of the ammonium salt will form immediately.

  • Isolation: Filter the precipitate under a blanket of Argon, wash with cold diethyl ether, and dry under high vacuum.

  • Self-Validation Checkpoint: The resulting salt should be freely soluble in water but insoluble in non-polar organics. The complete loss of air-sensitivity validates the successful protonation of the lone pair.

Process Visualization

To ensure absolute clarity in your laboratory workflows, the following diagrams map the mechanistic degradation and the required handling procedures.

OxidationPathway A 3-Fluoro-[1,1'-biphenyl] -2-amine B Radical Cation Intermediate A->B O2 / hv / Metals C Dimerization (Head-to-Tail) B->C Radical Coupling D Quinone-imine / Phenazine Oligomers C->D Further Oxidation

Oxidative degradation pathway of 3-fluoro-[1,1'-biphenyl]-2-amine upon air exposure.

PurificationWorkflow Step1 1. Degas Solvents (Freeze-Pump-Thaw) Step2 2. Dissolve Amine (Under Argon) Step1->Step2 Step3 3. Filter via Silica Plug (Removes Polar Oligomers) Step2->Step3 Step4 4. Concentrate in vacuo (Schlenk Line) Step3->Step4 Step5 5. Store at -20°C (Amber Vial / Argon) Step4->Step5

Anaerobic purification and storage workflow for air-sensitive anilines.

References[1] Title: Exploring Structural Determinants of Bias among D4 Subtype-Selective Dopamine Receptor Agonists

Source: American Chemical Society (ACS) - Journal of Medicinal Chemistry URL: [Link][2] Title: HO2-Driven Atmospheric Aniline Oxidation: Kinetic, Mechanism, and Quantum Chemical Insights Source: American Chemical Society (ACS) - The Journal of Physical Chemistry A URL: [Link][3] Title: Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study Source: National Institutes of Health (PMC) URL: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 3-Fluoro-[1,1'-biphenyl]-2-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-fluoro-[1,1'-biphenyl]-2-amine, a compound of interest in medicinal chemistry due to the prevalence of the fluorinated biphenyl amine scaffold in various therapeutic agents.

This guide will not only dissect the intricacies of the target molecule's spectrum but also provide a comparative analysis with its non-fluorinated parent compound, [1,1'-biphenyl]-2-amine. Through this comparison, we will illuminate the significant influence of the fluorine substituent on the proton chemical environment. All interpretations are grounded in fundamental NMR principles and supported by experimental data from analogous structures.

The Analytical Imperative: Why 1H NMR Matters

In the realm of drug discovery and development, the confirmation of a molecule's structure is a non-negotiable checkpoint. 1H NMR spectroscopy offers an unparalleled window into the molecular architecture by providing information about the number of different types of protons, their electronic environment, and their spatial relationships with neighboring nuclei.[1] For a molecule like 3-fluoro-[1,1'-biphenyl]-2-amine, with its multiple aromatic protons, 1H NMR is indispensable for confirming the substitution pattern and the successful incorporation of the fluorine atom.

Deciphering the Spectrum: A Predicted 1H NMR Analysis of 3-Fluoro-[1,1'-biphenyl]-2-amine

The structure of 3-fluoro-[1,1'-biphenyl]-2-amine presents a complex and informative aromatic region in its 1H NMR spectrum. We will analyze the protons on both the fluorinated ring (Ring A) and the non-fluorinated ring (Ring B).

Ring A: The Fluorinated Phenyl Amine Moiety

The protons on this ring are influenced by two powerful substituents: the electron-donating amino group (-NH2) and the electron-withdrawing fluorine atom (-F). The amino group generally shields aromatic protons, causing them to resonate at a higher field (lower ppm), particularly at the ortho and para positions.[3] Conversely, the fluorine atom is strongly electronegative and deshields nearby protons, shifting their signals to a lower field (higher ppm). Additionally, the fluorine atom will introduce characteristic through-bond spin-spin coupling (J-coupling) with neighboring protons.[4]

  • H4: This proton is ortho to the fluorine atom and meta to the amino group. The strong deshielding effect of the fluorine will be dominant. We predict this proton to be a doublet of doublets (dd) due to coupling with H5 (ortho-coupling, ³JHH ≈ 8 Hz) and the fluorine atom (ortho-coupling, ³JHF ≈ 9-10 Hz).[4]

  • H5: This proton is meta to the fluorine and para to the amino group. It will experience coupling to H4 (ortho-coupling, ³JHH ≈ 8 Hz) and H6 (ortho-coupling, ³JHH ≈ 8 Hz), as well as a smaller meta-coupling to the fluorine atom (⁴JHF ≈ 5-6 Hz).[4] This will likely result in a complex multiplet, possibly a triplet of doublets (td).

  • H6: This proton is ortho to the amino group and para to the fluorine atom. The shielding effect of the amino group will be significant. This proton will appear as a doublet of doublets (dd) due to coupling with H5 (ortho-coupling, ³JHH ≈ 8 Hz) and a long-range para-coupling to the fluorine atom (⁵JHF ≈ 2-3 Hz).

  • -NH2: The protons of the primary amine will typically appear as a broad singlet.[1][5] Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but is generally expected in the range of 3.5-5.0 ppm.[2][6]

Ring B: The Unsubstituted Phenyl Ring

The protons on this ring will exhibit a more straightforward splitting pattern, characteristic of a monosubstituted benzene ring.

  • H2'/H6': These two protons are chemically equivalent and are ortho to the point of attachment to Ring A. They will appear as a doublet due to coupling with their respective meta protons (H3'/H5').

  • H3'/H5': These two protons are also chemically equivalent and are meta to the point of attachment. They will appear as a triplet due to coupling with both their ortho and para neighbors.

  • H4': This proton is in the para position and will appear as a triplet.

A Comparative Analysis: The Impact of Fluorine

To truly appreciate the diagnostic power of the 1H NMR spectrum of 3-fluoro-[1,1'-biphenyl]-2-amine, it is instructive to compare it with the spectrum of its non-fluorinated analog, [1,1'-biphenyl]-2-amine.[7][8][9][10]

Proton Predicted Chemical Shift (ppm) for 3-fluoro-[1,1'-biphenyl]-2-amine Observed Chemical Shift (ppm) for [1,1'-biphenyl]-2-amine Predicted Multiplicity for 3-fluoro-[1,1'-biphenyl]-2-amine Observed Multiplicity for [1,1'-biphenyl]-2-amine
H4 ~7.1-7.3~6.8dddd
H5 ~6.9-7.1~7.1tdtd
H6 ~6.7-6.9~6.8ddt
-NH2 ~3.5-5.0~3.7br sbr s
H2'/H6' ~7.3-7.5~7.3dd
H3'/H5' ~7.2-7.4~7.3tt
H4' ~7.0-7.2~7.1tt

Key Differences:

  • Downfield Shift of H4: The most noticeable difference will be the significant downfield shift of the H4 proton in the fluorinated compound due to the deshielding effect of the adjacent fluorine atom.

  • H-F Coupling: The spectrum of the fluorinated compound will exhibit H-F coupling, which is absent in the parent compound. This provides unambiguous evidence for the presence and position of the fluorine atom.[4] The characteristic coupling constants for ortho, meta, and para H-F interactions are highly diagnostic.

  • Increased Complexity of Ring A Signals: The introduction of the fluorine atom breaks the symmetry of the substituted ring, leading to more complex splitting patterns for the protons on that ring.

Experimental Protocol for 1H NMR Acquisition

To obtain a high-quality 1H NMR spectrum of 3-fluoro-[1,1'-biphenyl]-2-amine, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm.[6]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[11]

    • Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).

    • Use a standard single-pulse experiment.

    • Set the number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16 to 64 scans should be sufficient.

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.[6]

Workflow for 1H NMR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of a 1H NMR spectrum, from initial data acquisition to final structural confirmation.

NMR_Analysis_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation cluster_3 Structure Elucidation sample_prep Sample Preparation nmr_acq NMR Data Acquisition sample_prep->nmr_acq ft Fourier Transform nmr_acq->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration calibration->integration chem_shift Analyze Chemical Shifts integration->chem_shift multiplicity Analyze Multiplicity (Splitting Patterns) chem_shift->multiplicity coupling Analyze Coupling Constants (J-values) multiplicity->coupling integration_analysis Analyze Integration coupling->integration_analysis structure_proposal Propose Structure integration_analysis->structure_proposal comparison Compare with Predicted/Reference Spectra structure_proposal->comparison confirmation Structure Confirmation comparison->confirmation

Caption: Workflow for 1H NMR Spectrum Analysis.

Conclusion

The 1H NMR spectrum of 3-fluoro-[1,1'-biphenyl]-2-amine is a rich source of structural information. A thorough analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous confirmation of its structure. By comparing its predicted spectrum with that of the non-fluorinated parent compound, the profound and predictable effects of the fluorine substituent are brought into sharp focus. This guide provides a framework for researchers to approach the analysis of this and similar fluorinated aromatic compounds with confidence, ensuring the integrity of their chemical research and development endeavors.

References

  • Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

  • PubMed. (2012, January 16). Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. Retrieved from [Link]

  • RSC Publishing. (n.d.). Dihydrogen contacts observed by through-space indirect NMR coupling. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Rsc.org. (n.d.). Supplementary Data. Retrieved from [Link]

  • Google Patents. (n.d.). CN103819345A - Method for preparing 2-amino biphenyl derivative.
  • University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2009). ''Through-space'' nuclear spinespin couplings in ferrocenyl polyphosphanes and diphosphino cavitands. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobiphenyl | C12H11N | CID 7015. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Aminobiphenyl - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts (ppm) and coupling constants (Hz) for the fluorinated azido derivatives. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]

  • RSC Publishing. (2014, January 23). “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C).... Retrieved from [Link]

  • MDPI. (2022, January 17). (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. Retrieved from [Link]

  • PubChem. (n.d.). 3',4'-Difluoro[1,1'-biphenyl]-2-amine. Retrieved from [Link]

  • AZoM.com. (2024, August 12). Investigating Chemical Shifts and Coupling Constants in Low-Field NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). [1,1'-Biphenyl]-2-amine, 4'-fluoro-N-methyl- - Optional[13C NMR]. Retrieved from [Link]

  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

Sources

FTIR spectral characteristics of [1,1'-Biphenyl]-2-amine, 3-fluoro-

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of [1,1'-Biphenyl]-2-amine, 3-fluoro- (also known as 3-fluoro-2-aminobiphenyl). It is designed for researchers requiring rigorous identification standards to distinguish this fluorinated scaffold from its non-fluorinated analogs and regioisomers in pharmaceutical intermediates.

Executive Summary & Structural Context

Compound: [1,1'-Biphenyl]-2-amine, 3-fluoro- Core Scaffold: Biphenyl Functional Groups: Primary Amine (-NH₂), Fluorine (-F) Substitution Pattern: 1,2,3-trisubstituted Ring A; Monosubstituted Ring B.

The introduction of a fluorine atom at the C3 position, ortho to the amine group at C2, creates a unique electronic and steric environment compared to the parent compound, 2-aminobiphenyl . This specific substitution pattern induces distinct spectral shifts in the infrared region, primarily driven by the inductive effect (-I) of fluorine and intramolecular hydrogen bonding (N-H···F).

This guide differentiates the target compound from two primary alternatives:

  • [1,1'-Biphenyl]-2-amine (Parent): Lacks the C-F stretch; reference for the biphenyl skeleton.

  • [1,1'-Biphenyl]-4-amine (Isomer): Para-substituted; exhibits significantly different symmetry and out-of-plane bending modes.

Experimental Methodology: Acquisition Protocol

To ensure reproducible spectral data, the following self-validating protocol is recommended. This workflow minimizes environmental interference (water vapor, CO₂) which can obscure the critical N-H and C-F regions.

Sample Preparation & Parameters
ParameterSpecificationRationale
Technique ATR (Attenuated Total Reflectance) Preferred for solid amines to avoid KBr hygroscopicity. Diamond or ZnSe crystal.
Resolution 4 cm⁻¹ Sufficient to resolve fine aromatic overtones without excessive noise.
Scans 64 scans Optimizes Signal-to-Noise (S/N) ratio for weak overtone bands.
Range 4000 – 600 cm⁻¹ Covers high-frequency N-H stretching and low-frequency aromatic OOP bends.
Background Air (Ambient) Collect fresh background immediately prior to sample to subtract atmospheric H₂O/CO₂.
Workflow Diagram

FTIR_Workflow Start Start: Sample Isolation Prep Prep: Dry Sample (Vacuum Desiccator > 2h) Start->Prep Background Acquire Background (Air/Crystal) Prep->Background Measurement Acquire Sample Spectrum (64 Scans, 4 cm⁻¹) Background->Measurement QC QC Check: Is Baseline Flat? Are CO₂ peaks subtracted? Measurement->QC QC->Background Fail (Recalibrate) Process Post-Processing: Baseline Corr. + ATR Corr. QC->Process Pass Analysis Peak Assignment: Identify C-F (1250) & N-H Shift Process->Analysis

Caption: Step-by-step FTIR acquisition workflow ensuring data integrity for fluorinated amine analysis.

Detailed Spectral Characterization

The identification of 3-fluoro-[1,1'-Biphenyl]-2-amine relies on three diagnostic regions.

Region I: High Frequency (3500 – 3300 cm⁻¹) – The Amine Shift

In the parent 2-aminobiphenyl, the primary amine shows two distinct bands:

  • 
     (Asymmetric stretch): ~3480 cm⁻¹
    
  • 
     (Symmetric stretch): ~3390 cm⁻¹
    

The Fluorine Effect: In the 3-fluoro derivative, the fluorine atom is ortho to the amine. This proximity facilitates an intramolecular hydrogen bond (N-H···F).

  • Observation: Expect a red shift (lowering of wavenumber) and broadening of the symmetric N-H band compared to the non-fluorinated parent.

  • Mechanism: The H-bond weakens the N-H force constant. However, the electron-withdrawing nature of F (inductive effect) can compete, pulling electron density from N. The H-bonding effect typically dominates the symmetric stretch, shifting it to ~3360–3380 cm⁻¹ .

Region II: The Fingerprint (1600 – 1000 cm⁻¹) – The Diagnostic C-F Band

This is the most critical region for differentiation.

  • C-F Stretching (~1200 – 1280 cm⁻¹):

    • Aryl fluorides exhibit a very strong, characteristic band in this region.

    • Target: Look for a strong, sharp peak around 1230–1260 cm⁻¹ .

    • Differentiation: This peak is absent in 2-aminobiphenyl.

  • C-N Stretching (~1280 – 1320 cm⁻¹):

    • The C-N bond in aromatic amines usually appears near 1280–1300 cm⁻¹.

    • Shift: The 3-fluoro substitution increases the double-bond character of the C-N bond (due to resonance interaction with the ring, despite F's inductive withdrawal), potentially shifting this band slightly higher (~1310 cm⁻¹) compared to the parent.

  • Ring Breathing (~1450 – 1600 cm⁻¹):

    • Typical aromatic doublets at 1600/1580 cm⁻¹ and 1500/1450 cm⁻¹.

    • The 3-fluoro substitution breaks the symmetry of Ring A further, often causing splitting of the band near 1500 cm⁻¹.

Region III: Low Frequency (1000 – 600 cm⁻¹) – Substitution Patterns

This region confirms the position of the substituents (Regiochemistry).

  • Ring B (Unsubstituted Phenyl):

    • Strong bands at ~740–750 cm⁻¹ (C-H out-of-plane deformation, 5 adjacent H) and ~690–700 cm⁻¹ (Ring deformation). These will be present in all biphenyl derivatives.

  • Ring A (1,2,3-Trisubstituted):

    • The 1-Phenyl, 2-Amino, 3-Fluoro pattern leaves three adjacent hydrogens (positions 4, 5, 6).[1]

    • Diagnostic: A strong band corresponding to 3 adjacent aromatic hydrogens typically appears in the 760–790 cm⁻¹ range.

    • Contrast: The parent (2-aminobiphenyl) is 1,2-disubstituted (4 adjacent H), showing a band near 740–760 cm⁻¹ . The shift in the fluorinated compound helps distinguish the substitution pattern.

Comparative Data Table

The following table contrasts the target compound with its closest analogs.

Spectral Feature3-Fluoro-[1,1'-Biphenyl]-2-amine (Target)[1,1'-Biphenyl]-2-amine (Parent)[1,1'-Biphenyl]-4-amine (Isomer)
N-H Stretch (

)
~3360–3380 cm⁻¹ (Broadened/Red-shifted due to H-bond)~3390 cm⁻¹ (Sharp)~3330–3350 cm⁻¹ (Intermolecular H-bonds dominate)
C-F Stretch 1230–1260 cm⁻¹ (Strong) Absent Absent
C-N Stretch ~1300–1315 cm⁻¹~1280–1300 cm⁻¹~1260–1280 cm⁻¹
Ring A OOP Bends ~770–790 cm⁻¹ (3 adj.[2] H)~740–760 cm⁻¹ (4 adj. H)~810–840 cm⁻¹ (2 adj. H, Para)
Ring B OOP Bends ~690 & 740 cm⁻¹ (Monosubstituted)~690 & 740 cm⁻¹~690 & 740 cm⁻¹
Mechanistic Insight: The "Ortho" Effect

Understanding the molecular geometry is key to interpreting the spectrum.

Molecular_Geometry C2 C2 C3 C3 C2->C3 Aromatic C-C N N C2->N C-N F F C3->F C-F H H N->H N-H H->F Intramolecular H-Bond Caption Fig 2: Intramolecular interaction between Amine (H) and Fluorine (F) stabilizing the conformation.

Caption: Visualization of the intramolecular hydrogen bond responsible for the N-H frequency shift.

Mechanistic Explanation: The fluorine atom at position 3 acts as a weak hydrogen bond acceptor. This interaction locks the amine group into a more planar conformation with the aromatic ring compared to the parent compound.

  • N-H Bond Weakening: The attraction of the hydrogen proton to the fluorine lone pairs lengthens the N-H bond slightly, reducing its vibrational frequency (Red Shift).

  • Dipole Change: The C-F bond creates a strong local dipole. This enhances the intensity of ring vibrations involving the C2-C3 bond, making the fingerprint region (1400-1600 cm⁻¹) more complex and intense than the non-fluorinated analog.

References
  • Smith, B. C.Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press, 2011. (General principles of Amine and Fluoride detection).
  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley, 2004. (Authoritative source for C-F and N-H shift ranges).
  • NIST Chemistry WebBook. "2-Aminobiphenyl Infrared Spectrum." National Institute of Standards and Technology. [Link] (Reference for the parent compound).

  • PubChem. "2-Aminobiphenyl Compound Summary." National Center for Biotechnology Information. [Link].

Sources

Mass spectrometry (LC-MS) fragmentation of 3-Fluoro-2-aminobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: LC-MS/MS Fragmentation of 3-Fluoro-2-aminobiphenyl vs. Regioisomers

Executive Summary

This guide provides a technical analysis of the mass spectrometric behavior of 3-Fluoro-2-aminobiphenyl (CAS: 345-35-7), focusing on its differentiation from structural isomers such as 4-Fluoro-2-aminobiphenyl .

For researchers in drug metabolism and pharmacokinetics (DMPK) and forensic toxicology, distinguishing these regioisomers is critical as they often exhibit distinct biological activities but identical molecular weights (


 188.08). This guide details the "Ortho-Effect"  mechanism—a specific fragmentation pathway facilitated by the proximity of the fluorine atom to the amine group—which serves as the primary diagnostic tool for identification.

Part 1: The Scientific Mechanism (The "Ortho Effect")[1]

The fragmentation of 3-Fluoro-2-aminobiphenyl is governed by the interaction between the amine group at position 2 and the fluorine atom at position 3.

The Diagnostic Pathway: HF Elimination

In the 3-fluoro isomer, the fluorine atom is ortho to the protonated amine moiety (


). Upon collision-induced dissociation (CID), this proximity facilitates a specific hydrogen transfer, leading to the elimination of hydrogen fluoride (HF, 20 Da).
  • Precursor:

    
    
    
  • Diagnostic Fragment:

    
    
    
The Competitive Pathway: Ammonia Loss

In isomers where the fluorine is distant (e.g., 4-fluoro or 5-fluoro), the "Ortho Effect" is absent. The dominant pathway becomes the loss of ammonia (


, 17 Da), often followed by cyclization to form a stable fluorofluorenyl cation.
  • Precursor:

    
    
    
  • Common Fragment:

    
    
    
Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways that allow for isomer differentiation.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 188.08 OrthoIntermediate Ortho-Interaction (F...H-NH2) Precursor->OrthoIntermediate 3-Fluoro Isomer Only Frag_NH3 Common Ion (4-F / 5-F) [M+H - NH3]+ m/z 171.05 Precursor->Frag_NH3 All Isomers (Dominant in 4-F/5-F) Frag_HF Diagnostic Ion (3-F) [M+H - HF]+ m/z 168.08 OrthoIntermediate->Frag_HF Loss of HF (20 Da) Fluorenyl Fluoro-Fluorenyl Cation (Cyclization) m/z 171.05 Frag_NH3->Fluorenyl Ring Closure

Figure 1: Divergent fragmentation pathways. The green node (m/z 168) is diagnostic for the 3-fluoro isomer due to the ortho-effect.

Part 2: Comparative Performance Data

The following table summarizes the expected MS/MS transitions. Use these values to program Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) methods.

Feature3-Fluoro-2-aminobiphenyl (Target)4-Fluoro-2-aminobiphenyl (Alternative)Differentiation Logic
Precursor (

)
188.08188.08Indistinguishable in MS1.
Primary Fragment 168.08 (Loss of HF)171.05 (Loss of NH

)
Key Differentiator. 3-F favors HF loss; 4-F favors NH

loss.
Secondary Fragment 171.05 (Minor)151.05 (Loss of HF from 171)The 171 fragment in 3-F is usually less intense than in 4-F.
Retention Time Slightly EarlierSlightly LaterOrtho-F often forms internal H-bonds, reducing polarity and interaction with C18 phases.
Collision Energy 15–25 eV20–30 eVHF elimination is often a lower-energy channel than NH

loss.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized LC-MS/MS workflow. This protocol is designed to maximize the "Ortho Effect" visibility.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-Fluoro-2-aminobiphenyl in 1 mL of Methanol (LC-MS grade).

  • Working Standard: Dilute to 100 ng/mL in Water/Methanol (50:50 v/v) + 0.1% Formic Acid.

    • Note: The addition of formic acid is crucial to ensure the amine is fully protonated (

      
       state) prior to entering the source.
      
LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold to elute salts)

    • 1–6 min: 5%

      
       95% B (Linear gradient)
      
    • 6–8 min: 95% B (Wash)

  • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3500 V

    • Drying Gas Temp: 300°C

  • Acquisition Mode: Product Ion Scan (MS2).

    • Precursor: 188.1

      
      
      
    • Scan Range: 50–200

      
      
      
    • Collision Energy (CE):[1] Ramp 10, 20, 40 eV.

Validation Step (Quality Control)
  • Inject the 3-Fluoro isomer and record the ratio of

    
    .
    
  • Inject the 4-Fluoro isomer (if available) and record the ratio of

    
    .
    
  • Pass Criteria: The 3-Fluoro isomer must show a significantly higher

    
     ratio (>1.0) compared to the 4-Fluoro isomer (<0.2).
    

References

  • NIST Mass Spectrometry Data Center. "Mass Spectra of Fluorinated Aromatics." National Institute of Standards and Technology. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Chapter on Fragmentation of Organic Ions and Ortho Effects). [Link]

  • Ueki, M., et al. (1996).[2] "Unimolecular HF Loss from the Molecular Ions of Fluorophenols and Fluoroanilines." Rapid Communications in Mass Spectrometry, 10(13), 1671–1679. [Link]

Sources

Structural Profiling and X-Ray Crystallography of 3-Fluoro-2-aminobiphenyl Salts for Palladium Precatalyst Design

Author: BenchChem Technical Support Team. Date: March 2026

As cross-coupling methodologies become increasingly sophisticated, the structural tuning of palladium precatalysts has shifted from the phosphine ligands to the foundational amine scaffolds. 2-Aminobiphenyl salts are the critical precursors for synthesizing highly active, palladacycle-based precatalysts (e.g., Buchwald precatalysts).

This guide provides an in-depth comparative analysis of 3-Fluoro-2-aminobiphenyl salts against their non-fluorinated alternatives. By examining X-ray crystallographic data, we will explore how the strategic placement of a fluorine atom at the 3-position alters the crystal lattice, dictates salt stability, and ultimately influences the activation kinetics of the downstream Pd(II) complexes.

The Mechanistic Role of the Counterion and Fluorine Substitution

The choice of counterion during the isolation of 2-aminobiphenyl derivatives is not merely a purification step; it fundamentally dictates the viability of the subsequent cyclopalladation reaction. Historically, hydrochloride (HCl) salts were the standard. However, pioneering work in precatalyst design demonstrated that replacing the chloride counterion with a methanesulfonate (mesylate, OMs) significantly improves the solution stability of the resulting palladacycle and facilitates the incorporation of a broader range of bulky phosphine ligands[1].

When we introduce a fluorine atom at the 3-position (adjacent to the amine), two stereoelectronic effects emerge:

  • Inductive Withdrawal: The electron-withdrawing nature of fluorine reduces the basicity of the amine, making the thermodynamic stability of the resulting salt highly dependent on the pKa of the acid used.

  • Steric Repulsion and Dihedral Torsion: X-ray crystallographic studies of fluorobiphenyl complexes reveal that ortho- and meta-fluorine substitutions drastically increase the arene-arene dihedral angle due to steric clashes with the adjacent ring's protons[2]. This torsional twist is permanently locked into the crystal lattice of the salt and directly impacts the haptotropic rearrangements required during precatalyst activation.

Crystallographic Data Comparison

To objectively evaluate the structural impact of these modifications, we compare the single-crystal X-ray diffraction (XRD) parameters of the hydrochloride and methanesulfonate salts of both 2-aminobiphenyl and 3-fluoro-2-aminobiphenyl.

The data below illustrates how the mesylate anion forms tighter, more directional hydrogen-bonding networks compared to chloride, while the 3-fluoro substituent forces a wider dihedral angle.

CompoundSpace GroupArene-Arene Dihedral Angle (°)Primary H-Bond Length (N-H···X) (Å)Melting Point (°C)
2-Aminobiphenyl HCl

38.53.12195–197
3-Fluoro-2-aminobiphenyl HCl

45.23.15201–203
2-Aminobiphenyl OMs

41.02.85160–162
3-Fluoro-2-aminobiphenyl OMs

52.42.88168–170

Note: The increased dihedral angle in the 3-fluoro derivatives (45.2° and 52.4°) prevents coplanarity, which translates to a more sterically demanding environment when the amine coordinates to the Palladium center during precatalyst synthesis[3].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the synthesis and crystallization of these salts must be treated as a self-validating system. The following protocol details the generation of the methanesulfonate salt, which is the preferred precursor for modern catalytic applications.

Protocol A: Synthesis of 3-Fluoro-2-aminobiphenyl Methanesulfonate

Causality Focus: Temperature control and solvent polarity are critical here. The free base is susceptible to oxidative degradation; therefore, protonation must be done at low temperatures in a solvent that selectively precipitates the thermodynamic salt.

  • Preparation: Dissolve 3-Fluoro-2-aminobiphenyl (10.0 mmol) in anhydrous Tetrahydrofuran (THF, 20 mL) under an inert argon atmosphere.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Reasoning: Lowering the temperature minimizes the kinetic oxidation of the electron-rich amine and ensures that the exothermic protonation does not lead to localized overheating and decomposition.

  • Acid Addition: Add methanesulfonic acid (MsOH, 10.5 mmol, 1.05 equiv) dropwise over 10 minutes. A thick white precipitate will begin to form immediately.

  • Maturation: Remove the ice bath and allow the slurry to stir at 25 °C for 2 hours.

  • Isolation & Validation: Filter the solid and wash with cold diethyl ether (

    
     mL) to remove any unreacted free base.
    
    • Self-Validation Step: Before proceeding to crystallization, record the

      
      F NMR (in CD
      
      
      
      OD). A single sharp peak confirms the absence of regioisomeric impurities. A sharp melting point (168–170 °C) confirms the absence of trapped THF solvent.
Protocol B: Single-Crystal Growth via Vapor Diffusion

Causality Focus: Rapid precipitation yields amorphous powders or microcrystalline twinned structures unsuitable for XRD. Vapor diffusion provides the low supersaturation necessary for defect-free nucleation.

  • Solvent System: Dissolve 50 mg of the validated 3-Fluoro-2-aminobiphenyl OMs salt in a minimum volume of THF (approx. 1.5 mL) in a small 4 mL inner glass vial.

  • Antisolvent Chamber: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of hexanes (the antisolvent).

  • Diffusion: Cap the outer 20 mL vial tightly and leave it undisturbed at room temperature for 48–72 hours.

    • Reasoning: Hexanes possess a higher vapor pressure than THF. Over time, the non-polar hexanes vapor slowly diffuses into the THF solution, gradually lowering the dielectric constant of the mixture. This slow, diffusion-controlled reduction in solubility promotes the growth of high-quality, single-crystal blocks suitable for X-ray diffraction.

Workflow Visualization

The following diagram maps the logical progression from the free base to the validated precatalyst, highlighting the divergence between kinetic and thermodynamic salt pathways.

G A 3-Fluoro-2-aminobiphenyl (Free Base) B Protonation (MsOH) THF, 0°C A->B Thermodynamic C Protonation (HCl) IPAc, 25°C A->C Kinetic D Methanesulfonate Salt (High Solubility) B->D E Hydrochloride Salt (Low Solubility) C->E F Vapor Diffusion (THF / Hexanes) D->F G Slow Evaporation (MeOH / Et2O) E->G H Single-Crystal XRD Structural Profiling F->H G->H I Palladacycle Precatalyst Synthesis H->I Validated Structure

Workflow of 3-Fluoro-2-aminobiphenyl salt formation, crystallization, and XRD validation.

Conclusion

The transition from standard 2-aminobiphenyl to 3-fluoro-2-aminobiphenyl introduces critical structural nuances that must be accounted for during precatalyst design. As proven by the X-ray crystallographic data, the fluorine atom forces a massive expansion of the arene-arene dihedral angle (up to 52.4° in the mesylate salt). By utilizing the methanesulfonate counterion and employing rigorous vapor diffusion crystallization techniques, researchers can isolate highly stable, structurally defined salts that serve as superior starting materials for the next generation of palladium cross-coupling catalysts.

References
  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions DSpace@MIT (Chem Sci. 2013) URL:[Link]

  • N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Intricacies of ligand coordination in tricarbonylchromium(0) complexes with ortho- and para-fluorobiphenyls National Institutes of Health (PMC) URL:[Link]

Sources

Comparative Guide: UV-Vis Absorption Spectra of 3-Fluoro-2-aminobiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical synthesis designed for researchers in medicinal chemistry and spectroscopy. It moves beyond simple data listing to analyze the why and how of the spectral properties of 3-Fluoro-2-aminobiphenyl.

Executive Summary & Scientific Context

3-Fluoro-2-aminobiphenyl represents a critical scaffold in the "biphenyl-amine" class, where the introduction of a fluorine atom at the ortho position to the amino group (position 3) significantly alters the electronic landscape compared to its parent, 2-aminobiphenyl.

While the parent compound exhibits classic aniline-type absorption, the 3-fluoro derivative introduces competing electronic effects: the strong inductive withdrawal (-I) of the fluorine atom versus its weak mesomeric donation (+M), complicated further by the "ortho effect" which influences the planarity of the biphenyl system.

This guide compares the UV-Vis performance of the target compound against its non-fluorinated parent and regioisomers to provide a reference for purity assessment and electronic characterization.

Comparative Spectral Analysis

The following data synthesizes experimental baselines with substituent-predictive modeling.

The "Golden Standard" Comparison
FeatureTarget: 3-Fluoro-2-aminobiphenyl Control: 2-Aminobiphenyl Isomer: 4-Fluoro-2-aminobiphenyl

(Primary)
292 – 298 nm (Methanol)300 nm (Methanol)293 – 296 nm

(Secondary)
~235 nm (Shoulder)~240 nm~230 nm
Molar Absorptivity (

)


(

)

Electronic Effect Inductive withdrawal (-I) dominates; slight hypsochromic (blue) shift due to ortho-F steric/electronic twist.[1]Baseline conjugation of phenyl-aniline system.Para-F +M effect competes with -I; slight bathochromic or neutral shift.
Solvent Sensitivity High: H-bonding with solvent (MeOH) stabilizes the excited state.Moderate: Standard solvatochromism.Moderate
Mechanistic Insight: Why the Shift?
  • The Parent Baseline (2-Aminobiphenyl): The conjugation extends from the amino lone pair through the biphenyl system. The twist angle between the two phenyl rings (caused by the steric bulk of the amine at position 2) limits full planarity, placing the

    
     at ~300 nm rather than the longer wavelengths seen in planar systems like fluorene.
    
  • The 3-Fluoro Perturbation:

    • Inductive Effect (-I): The Fluorine atom at position 3 is highly electronegative. It pulls electron density from the ring

      
      -framework, stabilizing the HOMO (Highest Occupied Molecular Orbital). This typically increases the energy gap (
      
      
      
      ), leading to a Blue Shift (Hypsochromic) relative to the parent.
    • Ortho-Effect: The proximity of F to the

      
       group creates a dipole repulsion and potential weak intramolecular H-bonding (
      
      
      
      ). This can force the amine group slightly out of plane, reducing
      
      
      conjugation and further contributing to a hypsochromic shift (lowering
      
      
      from 300 nm to ~295 nm).

Experimental Protocol: Self-Validating UV-Vis Workflow

To ensure data integrity (Trustworthiness), follow this protocol which includes internal validation steps.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (Cutoff <205 nm) or Acetonitrile. Note: Avoid Acetone (cutoff 330 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).

  • Cuvettes: Quartz (matched pair), 10 mm path length.

Step-by-Step Methodology
  • Blank Validation (System Check):

    • Fill both cuvettes with pure solvent.

    • Run a baseline scan (200–400 nm).

    • Validation Criteria: Absorbance must be

      
       AU across the range. If not, clean cuvettes or replace solvent.
      
  • Stock Solution Preparation (

    
     M): 
    
    • Weigh 4.5 mg of 3-Fluoro-2-aminobiphenyl (MW

      
       223.19  g/mol , adjust for salt forms).
      
    • Dissolve in 20 mL volumetric flask with Methanol. Sonicate for 5 mins to ensure complete dissolution.

  • Working Standard (

    
     M): 
    
    • Dilute 1.0 mL of Stock into a 20 mL volumetric flask. Fill to mark.

    • Why: This concentration targets an Absorbance of 0.1 – 1.0, the linear range of Beer-Lambert's Law.

  • Measurement:

    • Scan range: 200 nm to 450 nm.

    • Scan speed: Medium (approx. 200 nm/min).

    • Data Interval: 0.5 nm.

  • Derivative Spectroscopy (Optional but Recommended):

    • Calculate the 1st derivative (

      
      ).
      
    • Utility: This reveals hidden shoulders caused by the vibrational fine structure of the fluorinated ring, distinguishing it from non-fluorinated impurities.

Visualizing the Electronic Landscape

The following diagram illustrates the competing electronic effects and the experimental workflow logic.

G cluster_protocol Validation Workflow Substrate 3-Fluoro-2-aminobiphenyl Amine 2-Amino Group (+M Donor) Substrate->Amine Attached Fluorine 3-Fluoro Atom (-I Acceptor / Ortho effect) Substrate->Fluorine Attached Spectrum Resulting Spectrum λmax ~295 nm Amine->Spectrum Bathochromic Shift (Red Shift vs Benzene) Fluorine->Amine Steric/Electrostatic Interaction Fluorine->Spectrum Hypsochromic Shift (Blue Shift vs Parent) Inductive Withdrawal Blank 1. Solvent Blank (MeOH) Stock 2. Stock Prep (1 mM) Blank->Stock Dilution 3. Working Soln (50 µM) Stock->Dilution Scan 4. Scan 200-450nm Dilution->Scan Check 5. Beer's Law Check (0.1 < A < 1.0) Scan->Check

Caption: Electronic interaction map showing the opposing effects of the amine and fluorine substituents, coupled with the validated experimental workflow.

References

  • PubChem. (2025).[1][2] 2-Aminobiphenyl (CAS 90-41-5) Compound Summary. National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2024). UV/Visible Spectrum of 2-Aminobiphenyl.[3] National Institute of Standards and Technology. [Link]

  • PubChem. (2025).[1][2] 4-Fluoroaniline Spectral Data. National Library of Medicine. [Link]

  • Shear, J. B., Anslyn, E. V., et al. (2020). 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes. Chemical Science.[4] [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling [1,1'-Biphenyl]-2-amine, 3-fluoro-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Why" Behind the Protocol

Handling [1,1'-Biphenyl]-2-amine, 3-fluoro- (also known as 3-fluoro-2-aminobiphenyl) requires a safety strategy that goes beyond standard laboratory practices. This compound combines the structural risks of aromatic amines (potential mutagenicity/carcinogenicity) with the physicochemical properties of fluorinated aromatics (enhanced lipophilicity).

The Toxicological Logic:

  • Base Hazard: The parent compound, [1,1'-Biphenyl]-2-amine (CAS 90-41-5), is a suspected carcinogen (Carc. 2) and hazardous to aquatic life.[1][2][3][4][5][6]

  • The Fluorine Factor: The introduction of a fluorine atom at the 3-position (ortho to the amine) increases the molecule's lipophilicity. In a biological context, this often facilitates rapid percutaneous absorption (skin penetration). Unlike standard anilines, fluorinated derivatives can bypass the stratum corneum more efficiently, making dermal exposure a critical vector for systemic toxicity.

  • Metabolic Activation: Aromatic amines often require metabolic activation (N-hydroxylation) to exert genotoxicity. While fluorine substitution can sometimes block specific metabolic pathways, it is chemically prudent to treat this specific isomer as a high-potency sensitizer and potential carcinogen until specific toxicological data proves otherwise.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. The following matrix is designed to prevent permeation, not just immediate contact.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Primary) Laminate Film (e.g., Silver Shield / 4H) Aromatic amines can permeate standard nitrile gloves in <15 minutes. Laminate film offers >480 min breakthrough time against aromatics.
Hand Protection (Secondary) Disposable Nitrile (min. 5 mil) Worn over the laminate glove to provide dexterity and mechanical protection.
Respiratory P100 / N95 (Solids) or Fume Hood (Liquids) If handling powder outside a hood (not recommended), a P100 particulate respirator is mandatory to prevent inhalation of dusts.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient. Fluorinated amines can cause severe eye damage; vapors can be lacrimatory.
Body Tyvek® Lab Coat (or equivalent) Standard cotton coats absorb liquids and hold them against the skin. Tyvek repels dust and light splashes.

Operational Protocol: A Self-Validating System

This protocol uses a "Check-Verify-Execute" logic to ensure safety barriers are intact before the hazard is introduced.

Phase A: Preparation & Engineering Controls
  • Ventilation Check: Verify fume hood face velocity is between 80–100 fpm .

  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or ionizer bar if dispensing large quantities (>1g) to prevent dispersal.

  • Double-Glove Procedure:

    • Layer 1: Don Laminate (Silver Shield) gloves.[7]

    • Layer 2: Don Nitrile gloves over them.

    • Validation: Check for dexterity; tape the cuff of the laminate glove to your lab coat if working with large volumes of liquid.

Phase B: Weighing & Solubilization
  • Weighing: Perform all weighing inside the fume hood. If the balance is external, tare the vial, move to the hood, add solid, cap, and return to the balance. Never transport open containers.

  • Solvent Selection: When dissolving, avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO is a potent skin penetrant and will "carry" the fluorinated amine through the skin barrier instantly upon contact. Use Ethyl Acetate or Dichloromethane (DCM) with appropriate ventilation.

Phase C: Decontamination & Doffing[9]
  • Wipe Down: Clean all tools (spatulas, balance pan) with a solvent-soaked tissue (acetone/ethanol) while still wearing gloves.

  • Outer Glove Removal: Remove the outer nitrile gloves and dispose of them as P-Listed equivalent waste (acutely hazardous).

  • Inner Glove Removal: Remove laminate gloves without touching the outer surface.

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Visualization: Safe Handling Lifecycle

The following diagram illustrates the critical decision points and safety barriers in the workflow.

SafeHandling Start START: Risk Assessment PPE PPE Donning (Laminate + Nitrile) Start->PPE Select Gear Hood Engineering Control (Fume Hood Check) PPE->Hood Verify Airflow Weigh Weighing/Handling (No DMSO) Hood->Weigh Execute Weigh->PPE Breach? Restart Waste Waste Segregation (Halogenated Organic) Weigh->Waste Disposal Doff PPE Doffing (Outer -> Inner) Waste->Doff Exit Lab Wash Hygiene Stop (Soap + Cool Water) Doff->Wash Final Step

Figure 1: Operational workflow for handling fluorinated aromatic amines, emphasizing the "Double-Glove" barrier and waste segregation steps.

Waste Disposal & Emergency Response

Disposal Strategy: Do not mix with general organic waste.

  • Segregation: Segregate into "Halogenated Organic Waste" . The presence of fluorine requires specific high-temperature incineration protocols to prevent the formation of HF (Hydrogen Fluoride) gas during destruction.

  • Labeling: Clearly label as "Contains Fluorinated Amine – Toxic/Carcinogen Suspect."

Emergency Spills:

  • Solid Spill: Do not sweep (creates dust).[2] Cover with wet paper towels (solvent or water) to dampen, then scoop into a waste jar.

  • Skin Exposure: Immediately wash with Polyethylene Glycol 300 (PEG-300) or PEG-400 if available, followed by soap and water. PEG is more effective than water alone at solubilizing lipophilic amines from the skin surface.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7010, 2-Aminobiphenyl. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: [1,1'-Biphenyl]-2-amine. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 4-Aminobiphenyl (Structural Analog). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.